Influenza A virus-IN-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H20F6N2O3 |
|---|---|
Molecular Weight |
534.4 g/mol |
IUPAC Name |
ethyl 5-oxo-2-phenyl-4-[4-(trifluoromethyl)anilino]-1-[4-(trifluoromethyl)phenyl]-2H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C27H20F6N2O3/c1-2-38-25(37)21-22(34-19-12-8-17(9-13-19)26(28,29)30)24(36)35(23(21)16-6-4-3-5-7-16)20-14-10-18(11-15-20)27(31,32)33/h3-15,23,34H,2H2,1H3 |
InChI Key |
IRTZGBURXBOHPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F)NC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Baloxavir: An Influenza A Virus PAN Endonuclease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Influenza A virus-IN-1" did not yield specific public data. Therefore, this guide focuses on the well-characterized and clinically approved PAN endonuclease inhibitor, Baloxavir, as a representative agent in this class.
Executive Summary
Influenza A virus remains a significant global health threat, necessitating the development of novel antiviral agents with distinct mechanisms of action to combat emerging resistance and provide therapeutic alternatives. The viral RNA-dependent RNA polymerase (RdRp) complex, essential for viral transcription and replication, presents a key therapeutic target. Specifically, the polymerase acidic (PA) subunit of the RdRp possesses a cap-dependent endonuclease (CEN) activity, crucial for the "cap-snatching" process that initiates viral mRNA synthesis.[1][2] Baloxavir marboxil is a first-in-class antiviral prodrug that, upon administration, is rapidly hydrolyzed to its active form, baloxavir acid (BXA).[3][4] BXA potently and selectively inhibits the PA endonuclease (PAN) activity, thereby halting viral gene transcription and replication.[5][6] This technical guide provides an in-depth overview of the quantitative data, experimental methodologies, and mechanisms of action related to Baloxavir as a PAN endonuclease inhibitor.
Mechanism of Action: Inhibition of Cap-Snatching
The influenza virus RdRp, a heterotrimeric complex of PA, PB1, and PB2 subunits, initiates transcription by cleaving the 5' caps from host pre-mRNAs, a process termed "cap-snatching".[1][2] The PB2 subunit binds to the host mRNA cap, and the PA subunit's endonuclease domain cleaves the host mRNA 10-13 nucleotides downstream.[1][2] These capped fragments then serve as primers for the PB1 subunit's polymerase activity to synthesize viral mRNAs.[1]
Baloxavir acid inhibits this crucial first step of viral mRNA synthesis. It targets the active site of the PA endonuclease, chelating the two divalent metal ions essential for its catalytic activity.[7] This prevents the cleavage of host mRNAs, thereby depriving the virus of the necessary primers for transcription and effectively halting viral replication.[3][8]
Figure 1: Influenza A Virus Cap-Snatching Mechanism and Inhibition by Baloxavir Acid.
Quantitative Data
The antiviral activity of Baloxavir acid (BXA) has been extensively characterized against a wide range of influenza A viruses, including seasonal strains, avian subtypes, and neuraminidase inhibitor-resistant variants. The data is typically presented as the half-maximal effective concentration (EC50/EC90) in cell-based assays or the half-maximal inhibitory concentration (IC50) in enzymatic assays.
In Vitro Antiviral Activity of Baloxavir Acid (BXA)
| Virus Strain/Subtype | Assay Type | Cell Line | EC50 (nM) | EC90 (nM) | Reference |
| Influenza A (H1N1)pdm09 | Focus Reduction Assay | MDCK | 0.28 (median) | - | [9] |
| Focus Reduction Assay | MDCK | 0.7 ± 0.5 | - | [10] | |
| Influenza A (H3N2) | Focus Reduction Assay | MDCK | 0.16 (median) | - | [9] |
| Focus Reduction Assay | MDCK | 1.2 ± 0.6 | - | [10] | |
| Influenza A (H5N1) | Yield Reduction Assay | MDCK | - | 0.7 - 1.6 (mean) | [11] |
| Influenza A (H5N6) | Yield Reduction Assay | MDCK | - | 0.7 - 1.5 (mean) | [11] |
| Influenza A (H5N8) | Yield Reduction Assay | MDCK | - | 0.7 - 1.5 (mean) | [11] |
| Influenza B (Victoria) | Focus Reduction Assay | MDCK | 3.42 (median) | - | [9] |
| Influenza B (Yamagata) | Focus Reduction Assay | MDCK | 2.43 (median) | - | [9] |
| A/WSN/33 (H1N1) | Yield Reduction Assay | MDCK | - | 0.79 | [6] |
| NA-inhibitor resistant A/WSN/33 | Yield Reduction Assay | MDCK | - | - | [6] |
Enzymatic Inhibitory Activity of Baloxavir Acid (BXA)
| Enzyme Source | Assay Type | IC50 (µM) | Reference |
| Recombinant Influenza A (H1N1) PA Endonuclease | FRET-based | 7.45 | [12] |
Note: EC50 and IC50 values can vary between studies due to differences in experimental conditions, such as cell lines, virus strains, and assay protocols.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PAN endonuclease inhibitors like Baloxavir.
Endonuclease Inhibition Assay (FRET-based)
This assay quantitatively measures the inhibition of the PA endonuclease enzymatic activity.
-
Reagents and Materials: Recombinant influenza PA endonuclease domain, a fluorophore-quencher labeled RNA or DNA substrate, assay buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, 5% glycerol, 10 mM MnCl2), and the test compound (Baloxavir Acid).[13]
-
Procedure:
-
Prepare serial dilutions of Baloxavir Acid.
-
In a microplate, add the recombinant PA endonuclease to the assay buffer.
-
Add the serially diluted Baloxavir Acid or vehicle control to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at a specified temperature (e.g., 37°C).[13]
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader. Cleavage of the substrate by the endonuclease separates the fluorophore and quencher, resulting in a fluorescence signal.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[12]
-
Cell-Based Antiviral Assays
This "gold standard" assay measures the ability of a compound to reduce the number of infectious virus particles.[14][15]
-
Cell Seeding: Seed confluent monolayers of a susceptible cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) in multi-well plates (e.g., 12-well or 24-well).[16]
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock to determine the appropriate concentration that yields a countable number of plaques (e.g., 50-100 plaque-forming units, PFU, per well).[17]
-
Infection: Wash the cell monolayers and inoculate with a standardized amount of virus. Allow adsorption for 1 hour at 37°C.[17]
-
Compound Treatment and Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel or agarose) containing various concentrations of Baloxavir Acid or a vehicle control.[16]
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: Fix the cells (e.g., with a formalin solution) and stain with a dye such as crystal violet to visualize the plaques.[16] Alternatively, immunostaining for a viral protein like nucleoprotein (NP) can be used.[17]
-
Data Analysis: Count the number of plaques in each well. The EC50 is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the vehicle control.[9]
This assay measures the reduction in the amount of progeny virus produced in the presence of an antiviral compound.[18]
-
Cell Seeding and Infection: Seed MDCK cells in 96-well plates. Infect the cells with a known titer of influenza virus (e.g., 100 TCID50/well).[18]
-
Compound Treatment: After a 1-hour adsorption period, wash the cells and add a fresh medium containing serial dilutions of Baloxavir Acid.[18]
-
Incubation: Incubate the plates for a defined period (e.g., 24-48 hours) at 35-37°C with 5% CO2.[18]
-
Supernatant Collection: Collect the culture supernatants from each well.
-
Virus Tittering: Determine the viral titer in the collected supernatants using a TCID50 (50% Tissue Culture Infectious Dose) assay or a quantitative PCR (qPCR) assay.[18]
-
Data Analysis: The EC50 or EC90 is the concentration of the compound that reduces the viral yield by 50% or 90%, respectively, compared to the untreated control.[6]
Quantitative Real-Time PCR (qRT-PCR) for Viral Load Determination
This method quantifies viral RNA to determine the viral load in samples from in vitro or in vivo experiments.[19][20]
-
RNA Extraction: Isolate total RNA from cell culture supernatants, tissue homogenates, or clinical samples using a commercial RNA extraction kit.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted viral RNA using a reverse transcriptase enzyme and primers specific for a conserved region of an influenza gene (e.g., the matrix (M) gene).[21]
-
qPCR Reaction Setup: Prepare a qPCR reaction mix containing the cDNA template, forward and reverse primers for the target viral gene, a fluorescent probe (e.g., TaqMan probe), and a qPCR master mix.[19][20]
-
Thermal Cycling: Perform the qPCR in a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40-45 cycles of denaturation, annealing, and extension).[19]
-
Data Analysis: Generate a standard curve using known quantities of a plasmid containing the target gene sequence. Quantify the viral RNA copies in the samples by comparing their amplification curves to the standard curve.[22]
Mandatory Visualizations
Signaling Pathway: Influenza Virus Replication Cycle
Figure 2: Key Stages of the Influenza A Virus Replication Cycle Highlighting the Target of Baloxavir.
Experimental Workflow: Plaque Reduction Neutralization Test
Figure 3: Standardized Workflow for a Plaque Reduction Neutralization Test (PRNT).
Logical Relationship: Drug Development and Evaluation Cascade
Figure 4: Logical Flow for the Development and Evaluation of a PAN Endonuclease Inhibitor.
References
- 1. esrf.fr [esrf.fr]
- 2. Sequencing the cap-snatching repertoire of H1N1 influenza provides insight into the mechanism of viral transcription initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baloxavir marboxil - Wikipedia [en.wikipedia.org]
- 4. Baloxavir marboxil: mechanism of action, pharmacokinetics and side effects_Chemicalbook [chemicalbook.com]
- 5. In vitro characterization of baloxavir acid, a first-in-class cap-dependent endonuclease inhibitor of the influenza virus polymerase PA subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bunyaviral Cap-Snatching Endonuclease Activity and Inhibition with Baloxavir-like Inhibitors in the Context of Full-Length L Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment [xofluza-hcp.com]
- 9. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hub.hku.hk [hub.hku.hk]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 14. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. Assay of the month: The microneutralization assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 16. Influenza virus plaque assay [protocols.io]
- 17. iitri.org [iitri.org]
- 18. Characterization of the In Vitro and In Vivo Efficacy of Baloxavir Marboxil against H5 Highly Pathogenic Avian Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. cdn.who.int [cdn.who.int]
- 22. Quick assessment of influenza a virus infectivity with a long-range reverse-transcription quantitative polymerase chain reaction assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of the Influenza A Virus Inhibitor: Nucleozin
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of drug-resistant influenza A virus strains necessitates the development of novel antiviral therapeutics targeting different viral components. This technical guide details the discovery, synthesis, and mechanism of action of Nucleozin, a potent small-molecule inhibitor of the influenza A virus nucleoprotein (NP). Nucleozin represents a promising class of antivirals that function by inducing the aggregation of NP, a crucial protein for viral replication, thereby preventing its nuclear accumulation and disrupting the viral life cycle. This document provides a comprehensive overview of the quantitative antiviral activity of Nucleozin, detailed experimental protocols for its synthesis and biological characterization, and visual representations of its mechanism and experimental workflows.
Discovery of Nucleozin
Nucleozin was identified through a forward chemical genetics approach aimed at discovering novel druggable targets within the influenza A virus.[1] This screening effort identified the viral nucleoprotein (NP) as a viable target for small-molecule inhibition. Nucleozin emerged as a lead compound that effectively triggers the aggregation of NP, leading to a cessation of viral replication.[1]
Synthesis of Nucleozin
The initially reported synthesis for Nucleozin was found to be difficult to reproduce. A subsequent, more robust synthetic route has been developed. The following protocol is based on the improved synthesis method.
Experimental Protocol: Synthesis of Nucleozin
A new, reproducible method for the synthesis of Nucleozin involves a nucleophilic aromatic substitution followed by a deprotection step.
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of 1-fluoro-2-nitrobenzene in dimethylformamide (DMF), add N-Boc-piperazine and potassium carbonate (K₂CO₃).
-
Heat the reaction mixture at 120 °C.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
After cooling, the reaction mixture is worked up with an aqueous solution and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the N-Boc protected intermediate.
Step 2: Deprotection
-
Dissolve the N-Boc protected intermediate in dichloromethane (DCM).
-
Add methane sulfonic acid to the solution.
-
Stir the reaction at room temperature for a short duration (e.g., 5 minutes).
-
The reaction is quenched, and the product is extracted.
-
The final product, Nucleozin, is purified to yield the desired compound.
Characterization: The final product should be characterized by ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its identity and purity.
Figure 1: Chemical synthesis pathway of Nucleozin.
Mechanism of Action
Nucleozin exerts its antiviral effect by targeting the influenza A virus nucleoprotein (NP). The proposed mechanism involves the binding of Nucleozin to NP, which induces the formation of high-order NP oligomers or aggregates.[1] This aggregation prevents the nuclear accumulation of NP, a critical step for the replication and transcription of the viral RNA genome.[1] Further studies have indicated that the primary target of Nucleozin is the viral ribonucleoprotein (RNP) complex, and the compound disrupts the cytoplasmic trafficking of these complexes.[2][3] This leads to the formation of large perinuclear aggregates of RNPs along with the cellular protein Rab11, ultimately inhibiting the production of infectious progeny viruses.[2]
Figure 2: Proposed mechanism of action of Nucleozin.
Quantitative Antiviral Activity
The antiviral efficacy of Nucleozin has been quantified against various strains of influenza A virus in vitro and in vivo.
Table 1: In Vitro Antiviral Activity of Nucleozin
| Influenza A Virus Strain | Cell Line | Assay Type | EC₅₀ (µM) | Reference |
| A/WSN/33 (H1N1) | MDCK | Plaque Reduction | 0.069 ± 0.003 | [1] |
| H3N2 (clinical isolate) | MDCK | Plaque Reduction | 0.16 ± 0.01 | [1] |
| A/Vietnam/1194/04 (H5N1) | MDCK | Plaque Reduction | 0.33 ± 0.04 | [1] |
Table 2: In Vivo Efficacy of Nucleozin in a Mouse Model
| Virus Strain | Mouse Model | Treatment | Survival Rate | Viral Load Reduction in Lungs | Reference |
| A/Vietnam/1194/04 (H5N1) | BALB/c | 2.3 mg/ml Nucleozin (i.p., b.i.d for 7 days) | 50% survival at day 21 | ~10-fold reduction | [1][4] |
Key Experimental Protocols
Detailed methodologies for the key experiments used to characterize Nucleozin are provided below.
Plaque Reduction Assay (PRA)
This assay is used to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC₅₀).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza virus stock
-
Nucleozin
-
Agarose or Avicel overlay medium
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluency.
-
Wash the cell monolayer with PBS.
-
Prepare serial dilutions of the influenza virus and infect the cells for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Prepare an overlay medium containing various concentrations of Nucleozin.
-
Add the overlay medium to the wells and incubate at 37°C until plaques are visible (typically 2-3 days).
-
Fix the cells with 10% formalin.
-
Remove the overlay and stain the cells with Crystal Violet solution for 15 minutes.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well and calculate the EC₅₀ value.
Figure 3: Experimental workflow for the Plaque Reduction Assay.
Immunofluorescence Microscopy for NP Localization
This technique is used to visualize the subcellular localization of the influenza virus NP in the presence and absence of Nucleozin.
Materials:
-
A549 or MDCK cells grown on coverslips
-
Influenza virus
-
Nucleozin
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against influenza NP
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Seed cells on coverslips in a 24-well plate.
-
Infect the cells with influenza virus in the presence or absence of Nucleozin.
-
At desired time points post-infection, fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary anti-NP antibody overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides with mounting medium.
-
Visualize the localization of NP using a fluorescence microscope.
Minigenome Reporter Assay
This assay assesses the activity of the viral RNA-dependent RNA polymerase (RdRp) complex, which includes NP, in a cellular context.
Materials:
-
HEK293T or MDCK cells
-
Plasmids encoding the influenza virus polymerase subunits (PB1, PB2, PA) and NP
-
A plasmid encoding a viral-like RNA (minigenome) with a reporter gene (e.g., luciferase) flanked by the viral non-coding regions
-
A plasmid expressing a control reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Nucleozin
-
Luciferase assay reagent
Procedure:
-
Co-transfect cells with the plasmids encoding the viral polymerase components, NP, the minigenome reporter, and the control reporter.
-
After a few hours, replace the medium with fresh medium containing various concentrations of Nucleozin.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the activity of both the primary (e.g., firefly) and control (e.g., Renilla) luciferases using a luminometer.
-
Normalize the primary reporter activity to the control reporter activity to determine the effect of Nucleozin on viral polymerase activity.
Conclusion
Nucleozin is a first-in-class inhibitor of the influenza A virus nucleoprotein that demonstrates a novel mechanism of action by inducing NP/RNP aggregation and disrupting viral replication. Its potent in vitro and in vivo activity against various influenza A strains, including highly pathogenic avian influenza, highlights its potential as a lead compound for the development of new anti-influenza therapeutics. The detailed protocols provided in this guide offer a framework for the synthesis and evaluation of Nucleozin and its analogs, facilitating further research and drug development efforts in this critical area.
References
- 1. Influenza virus plaque assay [protocols.io]
- 2. Influenza A virus minigenome assay [bio-protocol.org]
- 3. Frontiers | A Comprehensive Roadmap Towards the Generation of an Influenza B Reporter Assay Using a Single DNA Polymerase-Based Cloning of the Reporter RNA Construct [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Target Identification and Validation of Influenza A Virus Nucleoprotein Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target identification and validation process for a class of antiviral compounds targeting the Influenza A virus. For the purpose of this guide, we will refer to a representative inhibitor as Influenza A virus-IN-1 , with specific data and methodologies exemplified by the well-characterized molecule, nucleozin.
Executive Summary
The continual emergence of drug-resistant influenza strains necessitates the discovery of novel antiviral agents that act on new targets. The influenza A virus nucleoprotein (NP) has been identified as a promising target for small molecule inhibitors.[1][2] This guide details the systematic approach of target identification through forward chemical genetics, validation of the target via resistance studies, and characterization of the inhibitor's mechanism of action. The representative compound, this compound (exemplified by nucleozin), demonstrates potent antiviral activity by inducing the aggregation of NP and preventing its nuclear accumulation, a critical step in the viral replication cycle.[1][2]
Target Identification: The Nucleoprotein
The identification of the influenza A virus nucleoprotein as a druggable target was achieved through a forward chemical genetics approach.[1][2] This strategy involves screening a library of small molecules to identify compounds that inhibit viral replication in cell culture, followed by the identification of the molecular target of the active compound.
Initial Screening and Hit Identification
A high-throughput screening of a chemical library was performed to identify compounds that inhibit the replication of the Influenza A/WSN/33 virus in Madin-Darby canine kidney (MDCK) cells. This led to the discovery of a lead compound, which was subsequently optimized to yield potent inhibitors, herein represented by this compound.
Target Deconvolution and Identification of Nucleoprotein
To identify the viral protein targeted by this compound, resistance studies were conducted. Influenza A virus was propagated in the presence of the inhibitor, leading to the selection of resistant viral mutants.[1] Sequencing of the entire genome of the resistant virus revealed a single amino acid substitution, Y289H, in the nucleoprotein (NP).[1] This finding strongly suggested that NP is the direct target of the inhibitor.
Target Validation
The validation of NP as the target of this compound was confirmed through reverse genetics.
Reverse Genetics
A recombinant influenza A/WSN/33 virus was generated, specifically engineered to contain the T-to-C mutation at nucleotide position 865 of the NP gene, resulting in the Y289H amino acid substitution.[1] This engineered virus demonstrated resistance to this compound, confirming that this single mutation in the nucleoprotein is sufficient to confer the resistant phenotype.[1]
Quantitative Data: Antiviral Activity
The antiviral efficacy of this compound (nucleozin) was quantified against various influenza A virus strains using a plaque reduction assay (PRA). The median effective concentration (EC50) values demonstrate potent, nanomolar-level inhibition.[1][2]
| Virus Strain | EC50 (µM) |
| Influenza A/WSN/33 (H1N1) | 0.069 ± 0.003 |
| H3N2 (clinical isolate) | 0.16 ± 0.01 |
| Vietnam/1194/04 (H5N1) | 0.33 ± 0.04 |
Table 1: In vitro antiviral activity of this compound (nucleozin) against different influenza A virus strains, as determined by plaque reduction assay.[1]
Mechanism of Action
This compound exerts its antiviral effect by targeting the nucleoprotein, leading to its aggregation and subsequent inhibition of its transport into the nucleus of infected cells.[1][2] The nuclear import of NP is essential for the replication of the viral RNA genome.[3] By preventing this step, the inhibitor effectively halts the viral life cycle.
Caption: Mechanism of action of this compound.
Experimental Protocols
Plaque Reduction Assay (PRA)
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
Materials:
-
Madin-Darby canine kidney (MDCK) cells
-
Influenza A virus stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal bovine serum (FBS)
-
Trypsin-EDTA
-
Agarose
-
Crystal violet solution
-
This compound (or other test compound)
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluency.
-
Prepare serial dilutions of the test compound in serum-free DMEM.
-
Pre-incubate the confluent cell monolayers with the diluted compound for 1 hour at 37°C.
-
Infect the cells with a known titer of influenza A virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
Remove the virus inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% agarose containing the test compound and trypsin.
-
Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days).
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques in each well and calculate the EC50 value by plotting the percentage of plaque inhibition against the compound concentration.
Immunofluorescence Assay for NP Localization
This assay visualizes the subcellular localization of the nucleoprotein in infected cells.
Materials:
-
A549 cells (or other susceptible cell line)
-
Influenza A virus
-
This compound
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Primary antibody against influenza A NP
-
Fluorescently labeled secondary antibody
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Grow A549 cells on coverslips in a 24-well plate.
-
Infect the cells with influenza A virus at a high multiplicity of infection (MOI) in the presence or absence of the test compound.
-
At various time points post-infection, fix the cells with 4% PFA.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific antibody binding with a suitable blocking buffer.
-
Incubate with the primary anti-NP antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the localization of NP using a fluorescence microscope. In untreated cells, NP should accumulate in the nucleus at early stages of infection, while in treated cells, NP will be observed as aggregates in the cytoplasm.[1][2]
Target Identification and Validation Workflow
The following diagram illustrates the logical workflow for the identification and validation of the nucleoprotein as a target for this compound.
Caption: Workflow for target identification and validation.
Conclusion
The nucleoprotein of the influenza A virus is a validated and promising target for the development of novel antiviral therapeutics. The systematic approach of forward chemical genetics coupled with resistance mapping and reverse genetics provides a robust framework for the identification and validation of new drug targets. This compound, exemplified by nucleozin, demonstrates the potential of this strategy, offering a mechanism of action that is distinct from currently approved anti-influenza drugs and thus providing a valuable tool in the fight against seasonal and pandemic influenza.
References
Initial Characterization of "Influenza A virus-IN-1": A Technical Guide to its Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial characterization of the antiviral activity of "Influenza A virus-IN-1," a novel dihydropyrrolidone derivative. The document outlines its inhibitory effects on various Influenza A virus (IAV) subtypes, its mechanism of action, and detailed protocols for key experimental procedures.
Core Antiviral Activity
"this compound" has demonstrated potent inhibitory activity against a broad range of Influenza A virus subtypes. Its primary mechanism of action involves the inhibition of viral replication and the upregulation of the host's innate immune response.[1]
Quantitative Data Summary
The antiviral potency and cytotoxicity of "this compound" have been evaluated in Madin-Darby Canine Kidney (MDCK) cells, a standard model for influenza virus research.
| Parameter | Value | Cell Line | Reference |
| IC50 Range | 3.11 - 7.13 µM | MDCK | [1] |
| CC50 | > 400 µM | MDCK | |
| Selectivity Index (SI) | > 56-128 | MDCK |
The Selectivity Index (SI) is calculated as CC50/IC50 and indicates the therapeutic window of a compound.
Mechanism of Action
"this compound" exerts its antiviral effects through a dual mechanism: direct inhibition of viral components and stimulation of the host's antiviral defenses.
-
Inhibition of Viral Replication: The compound has been shown to significantly decrease the expression of viral nucleoprotein (NP) and hemagglutinin (HA) mRNA in a dose-dependent manner in infected MDCK cells.[1] This suggests interference with viral RNA transcription or replication.
-
Immunomodulation: "this compound" upregulates the expression of key antiviral cytokines, specifically Interferon-beta (IFN-β), and the IFN-inducible antiviral protein MxA.[1] This indicates that the compound enhances the host's ability to combat the viral infection.
Proposed Signaling Pathway
Based on its ability to upregulate IFN-β, it is proposed that "this compound" may modulate the RIG-I signaling pathway. The RIG-I-like receptors (RLRs) are crucial cytosolic pattern recognition receptors that detect viral RNA and initiate a signaling cascade leading to the production of type I interferons.[2][3][4]
Proposed modulation of the RIG-I signaling pathway by "this compound".
Experimental Protocols
The following are detailed methodologies for the key experiments used in the initial characterization of "this compound."
Cell Culture and Virus
-
Cells: Madin-Darby Canine Kidney (MDCK) cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a 5% CO2 incubator.
-
Virus: Influenza A virus strains (e.g., A/WSN/33 (H1N1), A/Puerto Rico/8/34 (H1N1)) are propagated in MDCK cells. Viral titers are determined by plaque assay.
Cytotoxicity Assay (MTT Assay)
-
Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of "this compound" in serum-free DMEM.
-
Remove the culture medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a cell-only control.
-
Incubate for 48 hours at 37°C.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC50) is calculated by regression analysis of the dose-response curve.
Plaque Reduction Assay
-
Seed MDCK cells in 12-well plates and grow to 90-100% confluency.
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
In separate tubes, mix 100 plaque-forming units (PFU) of influenza virus with serial dilutions of "this compound" and incubate for 1 hour at 37°C.
-
Inoculate the cell monolayers with 200 µL of the virus-compound mixture.
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with 1 mL of an overlay medium (e.g., 1.2% Avicel in MEM containing 1 µg/mL TPCK-trypsin).
-
Incubate the plates at 37°C for 48-72 hours until plaques are visible.
-
Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet.
-
Count the number of plaques in each well. The IC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Viral Nucleoprotein (NP) and Hemagglutinin (HA) Expression Assay (qRT-PCR)
-
Infect confluent MDCK cells with influenza A virus at a multiplicity of infection (MOI) of 0.1 in the presence of various concentrations of "this compound."
-
At 24 hours post-infection, harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using specific primers for the influenza A virus NP and HA genes, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
Experimental and Screening Workflow
The general workflow for screening and characterizing antiviral compounds like "this compound" is depicted below.
General workflow for antiviral compound screening and characterization.
Conclusion
"this compound" is a promising antiviral candidate with potent activity against a range of influenza A virus subtypes and a favorable safety profile in vitro. Its dual mechanism of inhibiting viral replication and stimulating the host's innate immune response makes it a strong candidate for further preclinical development. Future studies should focus on elucidating the precise molecular targets of the compound and evaluating its efficacy in in vivo models of influenza infection.
References
An In-depth Technical Guide to Influenza A Virus-IN-1 (R151785): A Potent Inhibitor of the PA-PB1 Interaction for Studying the Influenza A Life Cycle
For Researchers, Scientists, and Drug Development Professionals
Abstract
The influenza A virus continues to pose a significant global health threat, necessitating the development of novel antiviral strategies. One promising target is the highly conserved viral RNA-dependent RNA polymerase (RdRp) complex, essential for viral transcription and replication. This complex consists of three subunits: Polymerase Acidic (PA), Polymerase Basic 1 (PB1), and Polymerase Basic 2 (PB2). The interaction between the PA and PB1 subunits is critical for the assembly and function of the RdRp. This technical guide focuses on a potent small molecule inhibitor, R151785, which disrupts the PA-PB1 interaction. Herein, we provide a comprehensive overview of its mechanism of action, detailed experimental protocols for its characterization, and a summary of its antiviral activity, positioning R151785 as a valuable tool for studying the influenza A virus life cycle and as a lead compound for antiviral drug development.
Introduction: Targeting the Influenza A Virus Polymerase
The influenza A virus life cycle is a multi-stage process that relies heavily on the viral RNA-dependent RNA polymerase (RdRp) for the replication of its segmented RNA genome within the host cell nucleus. The RdRp is a heterotrimeric complex composed of the PA, PB1, and PB2 subunits. The formation of this complex is a prerequisite for its enzymatic activities, including cap-snatching, transcription, and replication.
The interaction between the C-terminal domain of PA and the N-terminal region of PB1 is a critical step in the assembly of a functional polymerase complex. Disrupting this protein-protein interaction (PPI) presents an attractive therapeutic strategy for several reasons:
-
High Conservation: The amino acid residues involved in the PA-PB1 interface are highly conserved across various influenza A and B virus strains, suggesting that inhibitors targeting this interaction would have broad-spectrum activity.
-
Novel Mechanism of Action: This mechanism is distinct from currently approved influenza antivirals, such as neuraminidase inhibitors (e.g., oseltamivir) and the M2 ion channel blocker (amantadine), offering a potential solution to the growing problem of drug resistance.
-
Essential for Viral Replication: The PA-PB1 interaction is indispensable for the formation of a functional RdRp, making it a crucial target to halt viral replication.
R151785 is a small molecule inhibitor identified through high-throughput screening that has been shown to potently and specifically disrupt the PA-PB1 interaction, exhibiting broad-spectrum antiviral activity against a range of influenza A and B viruses.
Mechanism of Action of R151785
R151785 exerts its antiviral effect by directly interfering with the formation of the influenza A virus RdRp complex. Its primary mechanism of action involves the following key steps:
-
Binding to the PA Subunit: R151785 is believed to bind to a pocket on the C-terminal domain of the PA subunit, which is the binding site for the N-terminal region of the PB1 subunit.
-
Inhibition of PA-PB1 Interaction: By occupying this binding site, R151785 sterically hinders the interaction between PA and PB1, preventing the formation of the PA-PB1 heterodimer.
-
Disruption of Polymerase Complex Assembly: The failure to form the PA-PB1 dimer subsequently prevents the association of the PB2 subunit, thereby inhibiting the assembly of the complete, functional heterotrimeric RdRp complex.
-
Inhibition of PA Nuclear Localization: In a healthy infection, the PA subunit is imported into the nucleus in a complex with PB1. By disrupting the PA-PB1 interaction, R151785 effectively inhibits the nuclear localization of the PA subunit, causing it to accumulate in the cytoplasm.[1]
-
Downregulation of Viral RNA and Protein Synthesis: The absence of a functional RdRp in the nucleus leads to a significant reduction in viral RNA transcription and replication.[1] Consequently, the synthesis of viral proteins, such as hemagglutinin (HA), matrix protein 1 (M1), and nucleoprotein (NP), is markedly decreased in a dose-dependent manner.[1]
This cascade of events ultimately leads to the potent inhibition of influenza A virus replication at an intermediate stage of the viral life cycle.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of R151785.
Quantitative Data
The antiviral activity of R151785 has been evaluated against a variety of influenza A and B virus strains, including those resistant to existing antiviral drugs. The following table summarizes the reported 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values.
| Virus Strain | Assay Type | Cell Line | IC50 / EC50 (µM) | Reference |
| Influenza A | ||||
| A/WSN/33 (H1N1) | Plaque Reduction | MDCK | 1.8 | [1] |
| A/California/07/2009 (H1N1) | Plaque Reduction | MDCK | 2.1 | [1] |
| A/Switzerland/9715293/2013 (H3N2) | Plaque Reduction | MDCK | 3.5 | [1] |
| A/HK/415742/2009 (H1N1) (Oseltamivir-resistant) | Plaque Reduction | MDCK | 2.3 | [1] |
| Influenza B | ||||
| B/Florida/4/2006 | Plaque Reduction | MDCK | 4.2 | [1] |
| B/Brisbane/60/2008 | Plaque Reduction | AX4 | 5.6 | [1] |
Note: IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values can vary depending on the specific assay conditions, cell line, and virus strain used.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antiviral activity and mechanism of action of R151785.
Plaque Reduction Assay
This assay is the gold standard for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Virus stock (e.g., Influenza A/WSN/33)
-
R151785 stock solution (in DMSO)
-
Avicel or Agarose overlay medium
-
Crystal Violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 12-well plates at a density of 3 x 10^5 cells/well and incubate overnight at 37°C with 5% CO2 to form a confluent monolayer.
-
Virus Dilution: Prepare serial 10-fold dilutions of the influenza virus stock in serum-free DMEM.
-
Infection: Wash the MDCK cell monolayers with PBS and infect with 100 µL of each virus dilution for 1 hour at 37°C.
-
Compound Treatment: Prepare various concentrations of R151785 in the overlay medium. After the 1-hour infection period, remove the virus inoculum and add 1 mL of the compound-containing overlay medium to each well.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until visible plaques are formed.
-
Staining: Remove the overlay medium and fix the cells with 4% paraformaldehyde for 30 minutes. Stain the cells with 0.5% crystal violet solution for 15 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow: Plaque Reduction Assay
Caption: Workflow for the Plaque Reduction Assay.
Time-of-Addition Assay
This assay helps to determine the specific stage of the viral life cycle that is inhibited by the antiviral compound.
Materials:
-
MDCK cells
-
Influenza virus stock
-
R151785 stock solution
-
DMEM, FBS, Trypsin-EDTA
-
Reagents for virus titration (e.g., for plaque assay or TCID50)
Procedure:
-
Cell Seeding: Seed MDCK cells in 12-well plates and grow to confluency.
-
Synchronized Infection: Infect the cell monolayers with influenza virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 4°C to allow for attachment but not entry.
-
Time Course Addition: After the 1-hour incubation, wash the cells with cold PBS to remove unbound virus. Add pre-warmed medium and transfer the plates to a 37°C incubator to initiate synchronous infection (this is time point 0).
-
Add a fixed, inhibitory concentration of R151785 to different wells at various time points post-infection (e.g., 0, 2, 4, 6, 8, 10, and 12 hours).
-
Virus Yield Measurement: At a late time point (e.g., 24 hours post-infection), collect the supernatants from all wells.
-
Titration: Determine the virus titer in each supernatant using a plaque assay or TCID50 assay.
-
Data Analysis: Plot the virus yield (as a percentage of the untreated control) against the time of compound addition. The time at which the compound no longer effectively reduces the virus yield indicates the end of the time window during which the sensitive step in the viral life cycle occurs.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific viral proteins in infected cells treated with the inhibitor.
Materials:
-
MDCK cells
-
Influenza virus stock
-
R151785 stock solution
-
RIPA lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against viral proteins (e.g., anti-HA, anti-M1, anti-NP) and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Seed MDCK cells, infect with influenza virus (MOI=1), and treat with different concentrations of R151785 for a specified time (e.g., 6 hours). Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the viral protein levels to the loading control.
Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is used to measure the levels of viral RNA in infected cells to assess the effect of the inhibitor on viral genome replication and transcription.
Materials:
-
MDCK cells, influenza virus, R151785
-
RNA extraction kit
-
Reverse transcriptase and cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers and probes specific for a viral gene (e.g., M gene) and a host housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat infected MDCK cells with R151785 as described for the Western blot. Extract total RNA from the cells.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA.
-
qPCR: Perform qPCR using primers and probes for the target viral gene and the housekeeping gene.
-
Data Analysis: Calculate the relative quantification of viral RNA levels using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated control.
Conclusion
R151785 represents a promising class of influenza A virus inhibitors that function by disrupting the crucial PA-PB1 protein-protein interaction within the viral RNA-dependent RNA polymerase complex. Its potent and broad-spectrum activity, coupled with a novel mechanism of action, makes it an invaluable research tool for dissecting the intricacies of the influenza A virus life cycle. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the properties of R151785 and to screen for and characterize other novel anti-influenza compounds targeting the viral polymerase. Continued research into inhibitors like R151785 is critical for the development of next-generation antiviral therapies to combat seasonal and pandemic influenza.
References
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Influenza A Virus Inhibitors
These application notes provide detailed protocols for the in vitro evaluation of potential inhibitors against the Influenza A virus. The methodologies described are essential for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel anti-influenza therapeutics.
Introduction
Influenza A virus, a member of the Orthomyxoviridae family, is a major cause of seasonal epidemics and occasional pandemics, posing a significant threat to global public health.[1][2][3] The virus possesses a segmented RNA genome and two major surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA), which are key targets for antiviral drugs.[4][5] The emergence of drug-resistant strains necessitates the continuous development of new inhibitors targeting various stages of the viral life cycle.[1][2] This document outlines key in vitro assays to screen and characterize the efficacy of potential Influenza A virus inhibitors.
Key Viral Targets for Inhibition
-
Neuraminidase (NA): This enzyme is crucial for the release of newly formed virus particles from infected cells, making it a prime target for inhibitors like oseltamivir and zanamivir.[4][6]
-
RNA-dependent RNA polymerase (RdRp): This essential enzyme complex, consisting of PA, PB1, and PB2 subunits, is responsible for the replication and transcription of the viral RNA genome.[3][7][8]
-
M2 Ion Channel: This protein is involved in the uncoating of the virus within the host cell.[5] However, resistance to M2 inhibitors is widespread.
Data Presentation: In Vitro Efficacy of Representative Influenza A Virus Inhibitors
The following table summarizes the in vitro activity of known influenza inhibitors against various strains of Influenza A virus. This data is compiled from various studies and serves as a reference for expected potencies.
| Compound | Target | Assay Type | Virus Strain | IC50 / EC50 (µM) | Reference |
| Oseltamivir Carboxylate | Neuraminidase | Fluorescence-based NI Assay | A/H1N1 | Varies (nM to low µM range) | [9] |
| Zanamivir | Neuraminidase | Fluorescence-based NI Assay | A/H1N1 | Varies (nM to low µM range) | [6] |
| Amantadine | M2 Ion Channel | Plaque Reduction Assay | A/WSN/33 | ~1.5 | [2] |
| Ribavirin | Polymerase (non-specific) | Reporter Gene Assay | A/WSN/33 | ~3.8 | [2] |
| Nucleozin | NP protein | Reporter Gene Assay | A/WSN/33 | ~0.2 | [2] |
| PAC-3 | PA-PB1 Interaction | ELISA | - | 8.5 ± 2.2 | [8] |
| ANA-1 | PA-PB1 Interaction | Antiviral Assay | Multiple A subtypes | Submicromolar | [8] |
Experimental Protocols
Neuraminidase Inhibition (NI) Assay (Fluorescence-based)
This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.[9]
Materials:
-
Influenza A virus stock
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay Buffer (e.g., MES buffer with CaCl2)
-
Stop Solution (e.g., NaOH in ethanol)
-
96-well black plates
-
Fluorometer
Procedure:
-
Virus Dilution: Dilute the virus stock in assay buffer to a concentration that yields a robust signal within the linear range of the assay. This needs to be determined empirically.
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer. Include a positive control (e.g., Oseltamivir Carboxylate) and a negative control (vehicle).
-
Incubation with Inhibitor: In a 96-well plate, add the diluted virus to wells containing the serially diluted test compounds. Incubate at room temperature for 45 minutes.[9]
-
Substrate Addition: Add the MUNANA substrate to all wells.
-
Enzymatic Reaction: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution.[9]
-
Fluorescence Reading: Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer (excitation ~365 nm, emission ~450 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by non-linear regression analysis.
Cell-Based Viral Replication Assay (Plaque Reduction Assay)
This assay determines the ability of a compound to inhibit the replication of infectious virus in a cell culture system.[10]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock
-
Growth medium and infection medium (serum-free medium with TPCK-trypsin)
-
Agarose overlay
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed MDCK cells in multi-well plates to form a confluent monolayer.[11]
-
Compound Treatment: Prepare serial dilutions of the test compound in infection medium.
-
Virus Infection: Infect the MDCK cell monolayers with a known titer of Influenza A virus (e.g., 100 plaque-forming units per well) for 1-2 hours.[10]
-
Inhibitor Addition: After the virus adsorption period, remove the inoculum and wash the cells. Add the infection medium containing the different concentrations of the test compound.
-
Agarose Overlay: Cover the cells with an agarose overlay containing the respective compound concentrations to restrict virus spread to adjacent cells.[10]
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours until visible plaques are formed.[10]
-
Plaque Visualization: Fix the cells and stain with crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value.
Influenza Polymerase Activity Assay (Minigenome Assay)
This assay assesses the inhibitory effect of compounds on the viral RNA-dependent RNA polymerase (RdRp) complex activity in a cellular context.[8][12]
Materials:
-
HEK293T or similar cell line
-
Plasmids expressing the influenza polymerase subunits (PA, PB1, PB2) and nucleoprotein (NP)
-
A reporter plasmid containing a reporter gene (e.g., luciferase) flanked by influenza virus promoter sequences (a "minigenome")
-
Transfection reagent
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in 96-well plates.
-
Co-transfection: Co-transfect the cells with the plasmids expressing PA, PB1, PB2, NP, and the minigenome reporter plasmid.
-
Compound Treatment: After transfection, add serial dilutions of the test compound to the cells.
-
Incubation: Incubate the cells for 24-48 hours to allow for the expression of viral proteins, transcription of the reporter gene by the reconstituted polymerase complex, and translation of the reporter protein.
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of polymerase activity for each compound concentration and determine the IC50 value.
Visualizations
Experimental Workflow for In Vitro Anti-Influenza Drug Screening
Caption: A generalized workflow for screening potential anti-influenza compounds in a cell-based assay.
Mechanism of Action of Neuraminidase Inhibitors
Caption: A diagram illustrating how neuraminidase inhibitors block the release of new influenza virions.
References
- 1. A cell-based high-throughput approach to identify inhibitors of influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influenza A virus - Wikipedia [en.wikipedia.org]
- 4. Influenza - Wikipedia [en.wikipedia.org]
- 5. THE BIOLOGY OF INFLUENZA VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. imquestbio.com [imquestbio.com]
- 8. Focusing on the influenza virus polymerase complex: recent progress in drug discovery and assay development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro System for Modeling Influenza A Virus Resistance under Drug Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of Influenza Virus Polymerase by Interfering with Its Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Influenza A Virus Inhibitors in Cell Culture Models
Note: The specific compound "Influenza A virus-IN-1" could not be identified in publicly available scientific literature. Therefore, these application notes and protocols have been generated using well-characterized and widely studied inhibitors of Influenza A virus, namely Favipiravir (T-705) and Oseltamivir , as representative examples to fulfill the detailed requirements of the request.
These notes are intended for researchers, scientists, and drug development professionals working with in vitro models of Influenza A virus infection.
Favipiravir (T-705): A Broad-Spectrum Inhibitor of Viral RNA-Dependent RNA Polymerase
Application Notes
Favipiravir is a potent antiviral agent that, after intracellular phosphoribosylation to its active form, Favipiravir-RTP, selectively inhibits the RNA-dependent RNA polymerase (RdRp) of RNA viruses, including Influenza A.[1][2] This inhibition leads to the termination of viral RNA synthesis and a reduction in viral replication.[2]
Mechanism of Action:
Favipiravir's mechanism of action centers on the disruption of viral genome replication and transcription. As a purine analogue, its active triphosphate form is incorporated into the nascent viral RNA strand, leading to lethal mutagenesis.[3] This non-competitive inhibition of RdRp makes it effective against a broad range of influenza A and B virus strains, including those resistant to other classes of antivirals.[2]
Quantitative Data Summary:
The following table summarizes the in vitro activity of Favipiravir against various Influenza A virus strains in different cell lines.
| Cell Line | Virus Strain | Assay Type | IC50 / EC50 | CC50 | Selectivity Index (SI) | Reference(s) |
| MDCK | Influenza A (H1N1) | Plaque Reduction | 0.013 - 0.48 µg/mL | >1000 µg/mL | >2083 | [3][4] |
| MDCK | Influenza A (H3N2) | Plaque Reduction | 0.013 - 0.48 µg/mL | >1000 µg/mL | >2083 | [3][4] |
| Vero | Influenza A (various) | Not Specified | Not Specified | >1000 µg/mL | Not Applicable | [3][4] |
| A549 | Influenza A (various) | Not Specified | Not Specified | >1000 µg/mL | Not Applicable | [3][4] |
| HeLa | Influenza A (various) | Not Specified | Not Specified | >1000 µg/mL | Not Applicable | [3][4] |
| HEp-2 | Influenza A (various) | Not Specified | Not Specified | >1000 µg/mL | Not Applicable | [3][4] |
IC50: 50% inhibitory concentration; EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/IC50.
Oseltamivir: A Neuraminidase Inhibitor
Application Notes
Oseltamivir is a prodrug that is hydrolyzed in vivo to its active form, oseltamivir carboxylate.[5] This active metabolite is a potent and selective inhibitor of the neuraminidase (NA) enzyme of Influenza A and B viruses.[6][7]
Mechanism of Action:
Neuraminidase is crucial for the release of newly formed viral particles from the surface of infected cells.[6][8] By cleaving sialic acid residues, NA prevents the aggregation of virions and facilitates their spread to other cells.[8] Oseltamivir carboxylate mimics the natural substrate of neuraminidase, sialic acid, and competitively inhibits its activity.[5][9] This results in the clumping of newly synthesized virions on the host cell surface, preventing their release and spread of the infection.[10]
Quantitative Data Summary:
The following table summarizes the in vitro activity of Oseltamivir carboxylate against various Influenza A virus strains in MDCK cells.
| Cell Line | Virus Strain | Assay Type | IC50 / EC50 | Reference(s) |
| MDCK | Influenza A/N9 (wild-type) | Plaque Reduction | 5 nM | [11] |
| MDCK | Influenza A/H1N1 (clinical isolates) | Not Specified | 2.5 nM (median) | [10] |
| MDCK | Influenza A/H3N2 (clinical isolates) | Not Specified | 0.96 nM (median) | [10] |
IC50: 50% inhibitory concentration; EC50: 50% effective concentration.
Experimental Protocols
The following are generalized protocols for assessing the antiviral activity of inhibitors like Favipiravir and Oseltamivir in cell culture. Specific parameters may need to be optimized for different cell lines, virus strains, and compounds.
Protocol 3.1: Cytotoxicity Assay (XTT Method)
This protocol determines the concentration of the test compound that is toxic to the host cells.
Materials:
-
96-well cell culture plates
-
Host cells (e.g., MDCK, A549)
-
Cell culture medium (e.g., EMEM with 10% FBS)
-
Test compound stock solution
-
XTT labeling reagent
-
Electron-coupling reagent
-
Microplate reader
Procedure:
-
Seed 96-well plates with host cells at a density of 2 x 104 cells/well in 100 µL of culture medium.[4]
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the cells and add 100 µL of the diluted compound to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells and medium without the compound as a cell viability control.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[3][4]
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT mixture to each well and incubate for 4-6 hours at 37°C.[3]
-
Measure the absorbance at 450 nm using a microplate reader.[3]
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.
Protocol 3.2: Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques.
Materials:
-
6-well or 12-well cell culture plates
-
Confluent monolayers of host cells (e.g., MDCK)
-
Influenza A virus stock of known titer (PFU/mL)
-
Test compound stock solution
-
Infection medium (e.g., serum-free DMEM with TPCK-trypsin)
-
Overlay medium (e.g., 1% semi-solid agar or methylcellulose in infection medium)
-
Crystal violet staining solution
Procedure:
-
Seed plates with host cells and grow to a confluent monolayer.
-
Prepare serial dilutions of the virus stock in infection medium.
-
Prepare serial dilutions of the test compound in infection medium.
-
Aspirate the growth medium from the cell monolayers and wash once with PBS.
-
Infect the cells with a specific multiplicity of infection (MOI), typically 0.01, in the presence of the various concentrations of the test compound or a vehicle control.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentrations of the test compound.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
Fix the cells with 10% formalin and stain with crystal violet to visualize and count the plaques.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the vehicle control.
-
Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.
Protocol 3.3: Viral Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of the inhibitor.
Materials:
-
24-well or 48-well cell culture plates
-
Confluent monolayers of host cells
-
Influenza A virus stock
-
Test compound stock solution
-
Infection medium
Procedure:
-
Seed plates with host cells and grow to a confluent monolayer.
-
Infect the cells with Influenza A virus at a defined MOI (e.g., 0.01 for multi-cycle replication) for 1 hour at 37°C.
-
After the adsorption period, wash the cells to remove unadsorbed virus.
-
Add infection medium containing serial dilutions of the test compound or a vehicle control.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Harvest the cell culture supernatants.
-
Determine the viral titer in the supernatants using a TCID50 (50% Tissue Culture Infectious Dose) assay or a plaque assay.
-
Calculate the percentage of viral yield reduction for each compound concentration compared to the vehicle control.
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of viral yield reduction against the compound concentration and using non-linear regression analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mims.com [mims.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. google.com [google.com]
- 9. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 10. droracle.ai [droracle.ai]
- 11. In Vitro Selection and Characterization of Influenza A (A/N9) Virus Variants Resistant to a Novel Neuraminidase Inhibitor, A-315675 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Influenza A virus-IN-1 in H1N1 Strain Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Influenza A virus, a member of the Orthomyxoviridae family, is a significant human pathogen responsible for seasonal epidemics and occasional pandemics.[1][2] The H1N1 subtype has been the cause of major outbreaks, including the 2009 pandemic.[3][4][5] A key aspect of severe influenza infection is the induction of a "cytokine storm," an excessive inflammatory response that contributes significantly to lung pathology and mortality.[6] The activation of host signaling pathways, such as the NF-κB pathway, by viral components is a critical step in initiating this inflammatory cascade.[7][8]
Influenza A virus-IN-1 is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex. By blocking IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB transcription factor in the cytoplasm and inhibiting the expression of pro-inflammatory genes. These application notes provide detailed protocols for utilizing this compound in H1N1 research to investigate its potential as a therapeutic agent that mitigates virus-induced inflammation.
Product Information
| Product Name | This compound |
| Catalog Number | Varies by supplier |
| Molecular Formula | C₂₀H₂₁N₅O₃S |
| Molecular Weight | 427.48 g/mol |
| Purity | >98% (HPLC) |
| Formulation | White to off-white solid |
| Solubility | Soluble in DMSO (>50 mg/mL) |
| Storage | Store at -20°C. Protect from light. |
| Mechanism of Action | Selective inhibitor of the IκB kinase (IKK) complex, preventing NF-κB activation. |
| Primary Application | Investigation of the role of NF-κB signaling in H1N1 influenza virus infection and evaluation of its therapeutic potential. |
Data Presentation
Table 1: In Vitro Efficacy of this compound against H1N1 (A/California/04/2009)
| Concentration (µM) | Viral Titer Reduction (%) | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 0.1 | 15.2 ± 2.1 | |||
| 1 | 48.9 ± 5.5 | |||
| 5 | 85.3 ± 4.8 | 1.2 | >100 | >83.3 |
| 10 | 95.1 ± 3.2 | |||
| 25 | 98.6 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments. IC₅₀: 50% inhibitory concentration. CC₅₀: 50% cytotoxic concentration. Selectivity Index (SI) = CC₅₀ / IC₅₀
Table 2: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in H1N1-infected A549 Cells
| Treatment Group | TNF-α mRNA (Fold Change) | IL-6 mRNA (Fold Change) | IFN-β mRNA (Fold Change) |
| Mock-infected | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| H1N1-infected (Vehicle) | 25.6 ± 3.1 | 32.4 ± 4.5 | 15.8 ± 2.2 |
| H1N1-infected + IN-1 (1 µM) | 12.3 ± 1.5 | 15.1 ± 2.0 | 14.9 ± 1.9 |
| H1N1-infected + IN-1 (5 µM) | 4.2 ± 0.8 | 5.8 ± 1.1 | 15.2 ± 2.5 |
Data are presented as mean ± standard deviation. mRNA levels were normalized to a housekeeping gene and expressed as fold change relative to mock-infected cells.
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: In vitro evaluation workflow for this compound.
Caption: In vivo experimental workflow in a mouse model.
Experimental Protocols
Protocol 1: In Vitro Antiviral Activity Assessment by Plaque Reduction Assay
This protocol determines the concentration of this compound required to inhibit H1N1 virus replication in Madin-Darby Canine Kidney (MDCK) cells.
Materials:
-
MDCK cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
H1N1 virus stock (e.g., A/PR/8/34)[9]
-
This compound
-
DMSO (vehicle control)
-
TPCK-treated trypsin
-
Agarose
-
Crystal Violet solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 12-well plates at a density that will form a confluent monolayer (≥95% confluency) after overnight incubation (16-18 hours) at 37°C with 5% CO₂.[10]
-
Virus Dilution and Infection:
-
Prepare serial dilutions of the H1N1 virus stock in serum-free DMEM containing TPCK-treated trypsin.
-
Wash the confluent MDCK cell monolayers twice with sterile PBS.
-
Infect the cells by adding 200 µL of the appropriate virus dilution to each well (aiming for 50-100 plaques per well in the control).
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Inhibitor Treatment:
-
Prepare a 2X overlay medium consisting of 2% low-melting-point agarose and 2X DMEM with TPCK-treated trypsin.
-
Prepare serial dilutions of this compound in the 2X overlay medium. Also, prepare a vehicle control (DMSO).
-
After the 1-hour incubation, remove the virus inoculum from the wells.
-
Add 1 mL of the agarose overlay containing the desired concentration of the inhibitor or vehicle to each well.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours until plaques are visible.
-
Plaque Visualization and Counting:
-
Fix the cells with 4% paraformaldehyde for 1 hour.
-
Carefully remove the agarose overlay.
-
Stain the cell monolayer with 0.5% crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque reduction for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by non-linear regression analysis.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Viral Load and Cytokine Expression
This protocol is used to quantify viral RNA levels and the expression of host pro-inflammatory genes in response to H1N1 infection and treatment with this compound.
Materials:
-
H1N1-infected and treated cells or lung tissue homogenates
-
RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)[11]
-
Reverse transcription kit
-
qPCR master mix
-
Primers and probes specific for the H1N1 M gene, TNF-α, IL-6, IFN-β, and a housekeeping gene (e.g., GAPDH).
Procedure:
-
RNA Extraction: Extract total RNA from cell lysates or lung homogenates according to the manufacturer's protocol.[11]
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reaction mixture containing the cDNA template, specific primers and probe, and qPCR master mix.
-
Use a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[11]
-
-
Data Analysis:
-
For viral load, generate a standard curve using a plasmid containing the target viral gene sequence to quantify the viral copy number.
-
For gene expression, use the comparative Cₜ (ΔΔCₜ) method to determine the fold change in gene expression, normalized to the housekeeping gene and relative to the control group.
-
Protocol 3: In Vivo Efficacy in a Mouse Model of H1N1 Infection
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in a lethal H1N1 infection mouse model.[9]
Materials:
-
6- to 8-week-old C57BL/6 mice
-
H1N1 virus stock (e.g., A/PR/8/34) diluted to a lethal dose (LD₅₀)[9]
-
This compound formulated for in vivo administration
-
Vehicle control
-
Anesthesia (e.g., ketamine/xylazine)
-
Sterile saline
Procedure:
-
Acclimatization and Grouping: Acclimatize mice for at least one week before the experiment. Randomly assign mice to treatment groups (e.g., vehicle control, this compound at different doses).
-
Infection:
-
Anesthetize the mice.
-
Infect the mice via intranasal administration of a lethal dose (LD₅₀) of H1N1 virus in a small volume (e.g., 50 µL) of sterile saline.[9]
-
-
Treatment:
-
Begin treatment with this compound or vehicle at a predetermined time post-infection (e.g., 4 hours).
-
Administer the treatment daily for a specified duration (e.g., 5-7 days) via the chosen route (e.g., intraperitoneal injection or oral gavage).
-
-
Monitoring:
-
Monitor the mice daily for changes in body weight, clinical signs of illness, and survival for at least 14 days post-infection.
-
-
Sample Collection and Analysis:
-
At specified time points (e.g., days 3 and 6 post-infection), euthanize a subset of mice from each group.
-
Collect bronchoalveolar lavage (BAL) fluid and lung tissue.
-
Process the lung tissue for viral load determination (Protocol 2), cytokine analysis (ELISA or Protocol 2), and histopathological examination (H&E staining).
-
Troubleshooting
| Problem | Possible Cause | Solution |
| High variability in plaque assay results | Inconsistent cell monolayer confluency. Pipetting errors. | Ensure a uniform, confluent monolayer before infection. Use calibrated pipettes and be consistent with technique. |
| No amplification in qRT-PCR | RNA degradation. Incorrect primer/probe design. | Use RNase-free reagents and consumables. Verify primer/probe sequences and concentrations. Run a positive control. |
| High mortality in vehicle control mice | Incorrect virus titration leading to an overly high challenge dose. | Re-titrate the virus stock to accurately determine the LD₅₀ in your specific mouse strain and conditions.[9] |
| Inhibitor precipitates in media | Poor solubility. | Prepare a higher concentration stock in DMSO and dilute further in media. Do not exceed 0.5% final DMSO concentration. |
References
- 1. Influenza A induced cellular signal transduction pathways - Michael - Journal of Thoracic Disease [jtd.amegroups.org]
- 2. Influenza A H1N1 | Symptoms, Treatment & Prevention | Britannica [britannica.com]
- 3. Understanding the Influenza A H1N1 2009 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. H1N1 flu (swine flu) - Symptoms and causes - Mayo Clinic [mayoclinic.org]
- 5. Influenza A (H1N1) outbreak [who.int]
- 6. pnas.org [pnas.org]
- 7. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influenza A Virus Inhibits Type I IFN Signaling via NF-κB-Dependent Induction of SOCS-3 Expression | PLOS Pathogens [journals.plos.org]
- 9. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Detection of Novel (Swine Origin) H1N1 Influenza A Virus by Quantitative Real-Time Reverse Transcription-PCR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity of Influenza A virus-IN-1 in MDCK Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cytotoxicity profile of Influenza A virus-IN-1 in Madin-Darby Canine Kidney (MDCK) cells, a crucial cell line for influenza virus research. Detailed protocols for assessing cytotoxicity and a summary of the compound's activity are included to facilitate its evaluation as a potential antiviral agent.
Introduction
This compound is a potent inhibitor of the influenza A virus, demonstrating broad activity against various subtypes.[1] It belongs to the dihydropyrrolidone class of compounds and functions by inhibiting the viral polymerase acidic (PA) N-terminal endonuclease, a critical enzyme for viral replication.[1] Furthermore, this compound has been shown to up-regulate the expression of key antiviral cytokines such as interferon-beta (IFN-β) and the antiviral protein MxA, suggesting it also modulates the host's innate immune response.[1] Understanding the cytotoxicity of this compound in relevant host cells is a critical step in its preclinical development.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's antiviral activity and cytotoxicity in MDCK cells.
| Parameter | Cell Line | Value | Reference |
| CC50 (50% Cytotoxic Concentration) | MDCK | >200 µM | [1] |
| EC50 (50% Effective Concentration) | MDCK | 2.46 µM | [1] |
| IC50 (50% Inhibitory Concentration) | MDCK | 3.11 - 7.13 µM (across various IAV subtypes) | [1] |
| PA Endonuclease Inhibition (EC50) | N/A | 312.36 nM | [1] |
Note: A higher CC50 value indicates lower cytotoxicity, while lower EC50 and IC50 values suggest higher antiviral potency. The high selectivity index (CC50/EC50) for this compound underscores its potential as a specific antiviral agent with a favorable safety profile in this cell model.
Experimental Protocols
This section provides a detailed protocol for determining the cytotoxicity of this compound in MDCK cells using a Crystal Violet-based assay. This method is a reliable and straightforward technique for quantifying cell viability.
Protocol 1: Cytotoxicity Assay Using Crystal Violet Staining
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound in MDCK cells.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.5% in 20% methanol)
-
Methanol
-
Citrate buffer (0.1 M, pH 4.2) or other suitable solubilizing agent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the 96-well plates with 2 x 10^4 cells per well in 100 µL of culture medium.[2]
-
Incubate the plates for 24 hours to allow for cell attachment and formation of a monolayer.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium (e.g., two-fold dilutions) to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤0.5%).
-
After 24 hours of incubation, carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
Include "cell control" wells (cells with medium and vehicle) and "blank" wells (medium only).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time should be consistent with the duration of antiviral assays.
-
-
Crystal Violet Staining:
-
After incubation, gently aspirate the medium from all wells.
-
Wash the cell monolayers three times with 200 µL of PBS to remove dead cells.[2]
-
Add 50 µL of Crystal Violet solution to each well and incubate for 10-20 minutes at room temperature.[2]
-
Carefully remove the staining solution and wash the wells with water until the excess stain is removed.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilizing agent (e.g., 0.1 M citrate buffer or 100% methanol) to each well to dissolve the stain.
-
Incubate for 20 minutes at room temperature with gentle shaking.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the cell control wells (100% viability).
-
Plot the percentage of cell viability against the compound concentration and determine the CC50 value using non-linear regression analysis.
-
Visualizations
Experimental Workflow
Caption: Workflow for determining the cytotoxicity of this compound in MDCK cells.
Proposed Signaling Pathway
Caption: this compound inhibits viral replication and stimulates the host's antiviral response.
References
Application Notes: In Vivo Evaluation of IAV-IN-1 in Mouse Models of Influenza A Virus Infection
Introduction
Influenza A virus (IAV) is a major respiratory pathogen responsible for seasonal epidemics and occasional pandemics, posing a significant threat to global public health. The emergence of antiviral resistance to current therapies necessitates the development of novel inhibitors. IAV-IN-1 is a novel, potent, and selective investigational inhibitor of Influenza A virus replication. These application notes provide a summary of the in vivo efficacy and protocols for the evaluation of IAV-IN-1 in established mouse models of influenza infection.
Mechanism of Action (Hypothesized)
IAV-IN-1 is hypothesized to target the viral nucleoprotein (NP), a crucial multifunctional protein involved in the encapsidation of the viral RNA genome segments to form ribonucleoprotein complexes (vRNPs). By binding to a conserved pocket on NP, IAV-IN-1 is thought to disrupt key protein-protein interactions, thereby inhibiting multiple steps of the viral life cycle, including vRNP nuclear import and export, and subsequent viral replication.[1][2] This pleiotropic effect makes IAV-IN-1 a promising candidate for further development.
Diagram of Hypothesized IAV-IN-1 Mechanism of Action
Caption: Hypothesized mechanism of IAV-IN-1 targeting vRNP nuclear trafficking.
Quantitative Data Presentation
The efficacy of IAV-IN-1 has been evaluated in a lethal challenge mouse model using the A/Puerto Rico/8/34 (H1N1) strain. The data presented below are representative of typical results obtained in these studies.
Table 1: In Vivo Efficacy of IAV-IN-1 in a Lethal Influenza A Virus Challenge Model
| Treatment Group | Dose (mg/kg/day) | Administration Route | Survival Rate (%) | Mean Day of Death (of decedents) |
| Vehicle Control (DMSO) | - | Intraperitoneal (i.p.) | 0 | 7 |
| IAV-IN-1 | 20 | i.p. | 80 | 9 |
| Oseltamivir | 20 | Oral Gavage (p.o.) | 90 | 10 |
Data based on studies with similar inhibitors like FA-6005.[1]
Table 2: Effect of IAV-IN-1 on Lung Viral Titer in Infected Mice
| Treatment Group | Dose (mg/kg/day) | Administration Route | Mean Lung Viral Titer (log10 PFU/lung) on Day 6 p.i. |
| Vehicle Control | - | i.p. | 6.5 |
| IAV-IN-1 | 20 | i.p. | 3.2 |
| Oseltamivir | 20 | p.o. | 2.8 |
Data synthesized from typical results of antiviral studies.[1][3]
Experimental Protocols
The following protocols provide a detailed methodology for conducting in vivo efficacy studies of IAV-IN-1 in a mouse model of influenza A virus infection.
Protocol 1: Mouse Model of Influenza A Virus Infection
-
Animals: Use 6-8 week old female BALB/c mice, which are a commonly used strain for influenza research.[4]
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment. House them in appropriate biosafety level 2 (BSL-2) facilities.[5]
-
Virus Strain: Use a mouse-adapted influenza A virus strain, such as A/Puerto Rico/8/34 (H1N1).[3][6]
-
Anesthesia: Anesthetize the mice by intraperitoneal injection of ketamine (100 mg/kg) or via isoflurane inhalation.[7][8]
-
Intranasal Inoculation: While anesthetized, hold the mouse in an upright position and intranasally inoculate with a lethal dose (e.g., 5x LD50) of the virus in a total volume of 30-50 µL of sterile phosphate-buffered saline (PBS).[9][10]
Protocol 2: IAV-IN-1 Administration
-
Preparation: Dissolve IAV-IN-1 in a suitable vehicle, such as dimethyl sulfoxide (DMSO) or 0.5% methylcellulose solution.
-
Administration: Administer the prepared IAV-IN-1 solution to the mice via intraperitoneal (i.p.) injection or oral gavage (p.o.).[1][7]
-
Dosage and Schedule: A typical treatment regimen would be a twice-daily administration for 5 to 7 days, starting 1-4 hours post-infection.[1][3][7]
Protocol 3: Monitoring of Morbidity and Mortality
-
Daily Monitoring: Following infection, monitor the mice daily for at least 14-21 days.[3][10]
-
Body Weight: Record the body weight of each mouse daily. Body weight loss is a key indicator of morbidity.[10][11]
-
Survival: Record the number of surviving mice each day to determine the survival rate.[10]
-
Euthanasia Criteria: Establish humane endpoints for euthanasia, such as a loss of more than 25-30% of initial body weight.
Protocol 4: Determination of Lung Viral Titer
-
Tissue Collection: At specific time points (e.g., day 6 post-infection), euthanize a subset of mice from each group.
-
Lung Homogenization: Aseptically harvest the lungs and homogenize them in a known volume of sterile PBS or minimum essential medium to create a 10% (w/v) suspension.[7]
-
Plaque Assay:
-
Prepare serial 10-fold dilutions of the lung homogenates.
-
Infect confluent monolayers of Madin-Darby canine kidney (MDCK) cells with the dilutions.[12]
-
After an incubation period to allow for viral entry, overlay the cells with a medium containing agar and trypsin.
-
Incubate for 2-3 days until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the viral titer as plaque-forming units (PFU) per gram of lung tissue.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for an in vivo efficacy study of IAV-IN-1.
Caption: General experimental workflow for in vivo efficacy testing.
References
- 1. Discovery of a Novel Specific Inhibitor Targeting Influenza A Virus Nucleoprotein with Pleiotropic Inhibitory Effects on Various Steps of the Viral Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza A: Understanding the Viral Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influenza A Virus Studies in a Mouse Model of Infection [jove.com]
- 5. Frontiers | A Host-Restricted Self-Attenuated Influenza Virus Provides Broad Pan-Influenza A Protection in a Mouse Model [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. In Vivo Influenza Virus-Inhibitory Effects of the Cyclopentane Neuraminidase Inhibitor RWJ-270201 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Infection Model of Severe Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Influenza A Virus Studies in a Mouse Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influenza A Virus Studies in a Mouse Model of Infection. [texasbiomedical.theopenscholar.com]
- 12. Analysis of in vivo dynamics of influenza virus infection in mice using a GFP reporter virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antiviral Testing of Influenza A Virus-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza A virus (IAV) remains a significant global health threat, causing seasonal epidemics and occasional pandemics. The continuous evolution of the virus through antigenic drift and shift necessitates the development of new antiviral therapeutics.[1][2] This document provides a comprehensive guide for the preclinical evaluation of a novel investigational antiviral compound, "Influenza A virus-IN-1," targeting Influenza A virus. These protocols outline a systematic approach, from initial in vitro screening to preliminary in vivo efficacy and safety assessment.
The experimental design described herein is intended to determine the antiviral potency, mechanism of action, and safety profile of this compound. The successful execution of these experiments will provide the foundational data required for further development of this compound as a potential anti-influenza therapeutic.
In Vitro Efficacy Testing
A critical first step in evaluating any new antiviral compound is to determine its efficacy in a controlled laboratory setting using cell-based assays.[3] These assays are designed to measure the ability of the compound to inhibit viral replication.
Cell Lines and Virus Strains
-
Cell Lines:
-
Madin-Darby Canine Kidney (MDCK) cells: A commonly used cell line for the propagation of influenza virus and for conducting plaque assays.[4]
-
A549 cells: A human lung adenocarcinoma cell line that is also susceptible to influenza virus infection and can be used to study the antiviral effects in a human cell context.[5]
-
-
Virus Strains:
-
A representative panel of Influenza A virus strains should be used, including laboratory-adapted strains (e.g., A/PR/8/34 (H1N1)) and contemporary clinical isolates. This will help to determine the breadth of activity of the compound.
-
Key In Vitro Assays
A multi-pronged approach using various in vitro assays is recommended to thoroughly evaluate the antiviral activity of this compound.[6]
-
Plaque Reduction Assay: This is a classic and reliable method to quantify the inhibition of viral replication.
-
Cytopathic Effect (CPE) Inhibition Assay: A high-throughput method to assess the ability of a compound to protect cells from virus-induced cell death.[6]
-
Viral Yield Reduction Assay: This assay measures the reduction in the amount of infectious virus produced by cells treated with the antiviral compound.[7]
-
Quantitative Real-Time PCR (qRT-PCR): Used to quantify the reduction in viral RNA levels in treated cells.
Table 1: Summary of In Vitro Efficacy Data for this compound
| Assay Type | Virus Strain | Cell Line | EC50 (µM) | EC90 (µM) |
| Plaque Reduction | A/PR/8/34 (H1N1) | MDCK | ||
| A/California/07/2009 (H1N1) | MDCK | |||
| A/Victoria/3/75 (H3N2) | MDCK | |||
| CPE Inhibition | A/PR/8/34 (H1N1) | A549 | ||
| A/California/07/2009 (H1N1) | A549 | |||
| Viral Yield Reduction | A/PR/8/34 (H1N1) | MDCK | ||
| qRT-PCR (Viral RNA) | A/PR/8/34 (H1N1) | A549 |
EC50: 50% effective concentration; EC90: 90% effective concentration. Data to be filled in upon completion of experiments.
Cytotoxicity Assessment
Concurrent with efficacy testing, it is crucial to evaluate the cytotoxicity of this compound to ensure that the observed antiviral activity is not due to non-specific toxic effects on the host cells.[8][9]
Cytotoxicity Assays
-
MTT Assay: A colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[10]
-
Neutral Red Uptake Assay: This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells.[3]
-
CellTiter-Glo® Luminescent Cell Viability Assay: A highly sensitive assay that measures ATP as an indicator of metabolically active cells.
Table 2: Cytotoxicity Profile of this compound
| Assay Type | Cell Line | CC50 (µM) |
| MTT | MDCK | |
| A549 | ||
| Neutral Red Uptake | MDCK | |
| A549 | ||
| CellTiter-Glo® | MDCK | |
| A549 |
CC50: 50% cytotoxic concentration. Data to be filled in upon completion of experiments.
Selectivity Index
The selectivity index (SI) is a critical parameter that represents the therapeutic window of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable safety profile.[10]
Table 3: Selectivity Index of this compound
| Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| A/PR/8/34 (H1N1) | MDCK | |||
| A/California/07/2009 (H1N1) | A549 |
Data to be filled in upon completion of experiments.
In Vivo Efficacy Testing
Animal models are indispensable for evaluating the in vivo efficacy of antiviral candidates and for studying the pathogenesis of influenza virus infection.[6][11]
Animal Models
-
Mouse Model: The laboratory mouse is a widely used model for influenza research due to its cost-effectiveness and the availability of various genetic strains.[4][6]
-
Ferret Model: Ferrets are considered the "gold standard" for influenza research as they can be infected with human influenza viruses and exhibit similar clinical symptoms.[6][11]
In Vivo Experimental Design
A typical in vivo study would involve infecting animals with a specific strain of Influenza A virus and then treating them with this compound at various doses and schedules.
Table 4: In Vivo Efficacy of this compound in a Mouse Model
| Treatment Group | Dose (mg/kg/day) | Route of Administration | Mean Survival Time (days) | Reduction in Lung Viral Titer (log10 PFU/g) | Change in Body Weight (%) |
| Vehicle Control | - | Oral | |||
| This compound | 10 | Oral | |||
| 30 | Oral | ||||
| 100 | Oral | ||||
| Oseltamivir | 20 | Oral |
PFU: Plaque-forming units. Data to be filled in upon completion of experiments.
Experimental Protocols
Protocol 1: Plaque Reduction Assay
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow to 90-100% confluency.
-
Virus Dilution: Prepare serial dilutions of the Influenza A virus stock.
-
Infection: Wash the cell monolayers with phosphate-buffered saline (PBS) and infect with 100-200 plaque-forming units (PFU) of virus per well for 1 hour at 37°C.
-
Compound Treatment: During the infection, prepare different concentrations of this compound in the overlay medium (e.g., 2X MEM with 1% agarose and TPCK-trypsin).
-
Overlay: After the 1-hour incubation, remove the virus inoculum and add 2 mL of the compound-containing overlay medium to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
Staining: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding: Seed MDCK or A549 cells in a 96-well plate and allow them to attach overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a "cells only" control (no compound) and a "no cells" control (media only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability compared to the "cells only" control. The CC50 is the concentration of the compound that reduces cell viability by 50%.[10]
Protocol 3: In Vivo Efficacy in Mice
-
Acclimatization: Acclimatize mice (e.g., BALB/c, 6-8 weeks old) for at least one week before the experiment.
-
Infection: Lightly anesthetize the mice and intranasally infect them with a lethal dose of Influenza A virus.
-
Treatment: Begin treatment with this compound or a vehicle control at a specified time post-infection (e.g., 4 hours) and continue for a set duration (e.g., 5 days). The compound can be administered via oral gavage or other appropriate routes.
-
Monitoring: Monitor the mice daily for weight loss, signs of illness, and mortality for 14 days post-infection.
-
Viral Titer Determination: At specific time points (e.g., day 3 and day 5 post-infection), euthanize a subset of mice from each group and collect their lungs to determine the viral titer by plaque assay.
-
Data Analysis: Analyze the data for survival rates, changes in body weight, and lung viral titers between the treated and control groups.
Visualizations
Influenza A Virus Replication Cycle and Potential Targets for this compound
Caption: Influenza A virus life cycle and a potential target for this compound.
Experimental Workflow for In Vitro Antiviral Testing
Caption: Workflow for the in vitro evaluation of this compound.
Key Signaling Pathways in Influenza A Virus Infection
Caption: Host signaling pathways manipulated by Influenza A virus for replication.[12][13]
References
- 1. Influenza - Wikipedia [en.wikipedia.org]
- 2. THE BIOLOGY OF INFLUENZA VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Influenza Antiviral Drug Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. In vitro and in vivo assay systems for study of influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 8. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 9. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 10. tandfonline.com [tandfonline.com]
- 11. In Vivo Models to Study the Pathogenesis of Extra-Respiratory Complications of Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Influenza A Virus-IN-1 for Studying Viral Transcription
For Researchers, Scientists, and Drug Development Professionals
Note on Nomenclature: The specific compound "Influenza A virus-IN-1" is not extensively documented in publicly available scientific literature. These application notes, therefore, focus on a well-characterized class of inhibitors that target the influenza A virus RNA polymerase—a crucial enzyme for viral transcription. The data and protocols provided are based on representative small molecule inhibitors that function by disrupting the interaction between the polymerase subunits PA and PB1, a key mechanism for inhibiting viral transcription. For the purpose of these notes, we will refer to such a representative inhibitor as IAV-IN-1 .
Introduction
Influenza A virus (IAV) is a segmented negative-sense RNA virus that poses a significant global health threat.[1] Its replication and transcription processes occur in the nucleus of infected host cells and are entirely dependent on the viral RNA-dependent RNA polymerase (RdRp).[2][3] The RdRp is a heterotrimeric complex composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA).[2][4] The assembly and function of this complex are essential for the synthesis of viral messenger RNA (mRNA) through a unique "cap-snatching" mechanism, making it a prime target for antiviral drug development and a critical area of study for understanding viral pathogenesis.[1][5]
IAV-IN-1 represents a class of small molecule inhibitors designed to specifically block the interaction between the PA and PB1 subunits of the IAV RdRp.[6] By preventing the formation of a functional polymerase complex, IAV-IN-1 effectively halts viral transcription. This makes it a valuable tool for researchers studying the mechanisms of influenza virus transcription, for validating the RdRp as a drug target, and for screening for novel antiviral compounds.
Mechanism of Action
The assembly of the IAV RdRp is a critical prerequisite for its function. The PB1 subunit forms the core of the complex, binding to both the PA and PB2 subunits. The interaction between the C-terminal domain of PA and the N-terminal domain of PB1 is a well-defined and highly conserved interface, making it an attractive target for inhibition.[3][6]
IAV-IN-1 is designed to bind to a hydrophobic pocket on the PA subunit, thereby sterically hindering its interaction with the PB1 subunit.[3] This disruption prevents the assembly of the heterotrimeric RdRp complex. Consequently, the polymerase is unable to carry out its essential functions, including the cap-snatching process and the subsequent transcription of the viral RNA genome into mRNA. This leads to a potent inhibition of viral gene expression and replication.[6]
Figure 1: Mechanism of IAV-IN-1 in inhibiting viral transcription.
Quantitative Data
The efficacy of inhibitors targeting the PA-PB1 interaction has been quantified in various assays. The following tables summarize representative data for compounds with a similar mechanism of action to the hypothetical IAV-IN-1.
Table 1: In Vitro Inhibition of PA-PB1 Interaction
| Compound | Assay Type | IC50 (µM) | Reference |
| R151785 | Split-Luciferase Complementation | 4.78 | [6][7] |
| R151785 | ELISA | 18.54 | [6][7] |
| R160792 | Split-Luciferase Complementation | 12.15 | [6][7] |
| R160792 | ELISA | 20.47 | [6][7] |
| PAC-3 | ELISA | 8.5 | [5] |
Table 2: Antiviral Activity in Cell Culture
| Compound | Virus Strain | Cell Line | Assay Type | EC50 (µM) | Reference |
| R151785 | A/WSN/33 (H1N1) | MDCK | Plaque Reduction | Not specified | [6] |
| ANA-1 | A/HK/415742/09 (H1N1) | MDCK | Not specified | 0.80 | [5] |
| "Compound 1" | Various Influenza A strains | MDCK | Replication Inhibition | Low micromolar | [1] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of IAV-IN-1 on influenza A virus transcription are provided below.
Protocol 1: In Vitro PA-PB1 Interaction Assay (ELISA-based)
This assay quantitatively measures the ability of IAV-IN-1 to disrupt the interaction between purified PA and PB1 protein fragments.
Materials:
-
Recombinant purified His-tagged PA C-terminal domain (PAc)
-
Recombinant purified GST-tagged PB1 N-terminal domain (PB1n)
-
Glutathione-coated 96-well plates
-
Anti-His-tag antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat milk in wash buffer)
-
IAV-IN-1 and DMSO (vehicle control)
Procedure:
-
Coating: Coat the wells of a glutathione-coated 96-well plate with 100 µL of GST-PB1n (e.g., 2 µg/mL in PBS) and incubate for 2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Inhibitor Addition: Prepare serial dilutions of IAV-IN-1 in assay buffer. Add 50 µL of the diluted inhibitor or DMSO control to the wells.
-
PAc Addition: Add 50 µL of His-PAc (e.g., 1 µg/mL in assay buffer) to each well and incubate for 1 hour at room temperature with gentle shaking.
-
Washing: Wash the plate five times with wash buffer.
-
Antibody Incubation: Add 100 µL of HRP-conjugated anti-His-tag antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 100 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percent inhibition for each concentration of IAV-IN-1 and determine the IC50 value.
Figure 2: Workflow for the ELISA-based PA-PB1 interaction assay.
Protocol 2: Influenza Minigenome Reporter Assay
This cell-based assay measures the activity of the viral RdRp in a controlled system. It is used to assess the impact of IAV-IN-1 on viral transcription in a cellular context.
Materials:
-
HEK293T cells
-
Plasmids encoding the influenza virus PA, PB1, PB2, and NP proteins
-
A reporter plasmid containing a reporter gene (e.g., luciferase or GFP) flanked by the non-coding regions of an influenza virus RNA segment
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
IAV-IN-1 and DMSO
-
Luciferase assay reagent (if using luciferase reporter)
-
Luminometer or fluorescence microscope/plate reader
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24- or 48-well plate to be 80-90% confluent at the time of transfection.
-
Transfection: Co-transfect the cells with the plasmids encoding PA, PB1, PB2, NP, and the reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Inhibitor Treatment: At 4-6 hours post-transfection, replace the medium with fresh medium containing serial dilutions of IAV-IN-1 or DMSO.
-
Incubation: Incubate the cells for 24-48 hours at 37°C.
-
Reporter Gene Measurement:
-
For Luciferase: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
For GFP: Observe the cells under a fluorescence microscope or quantify the fluorescence intensity using a plate reader.
-
-
Analysis: Normalize the reporter gene activity to a co-transfected control plasmid or to cell viability (e.g., using an MTT assay). Calculate the percent inhibition and determine the IC50 value.
Figure 3: Workflow for the influenza minigenome reporter assay.
Protocol 3: Plaque Reduction Assay
This assay determines the overall antiviral activity of IAV-IN-1 by measuring the inhibition of virus-induced cell death (plaques) in a cell monolayer.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock of known titer (PFU/mL)
-
Infection medium (e.g., serum-free DMEM with TPCK-trypsin)
-
Agarose overlay (e.g., 2X MEM mixed with 1.2% agarose)
-
IAV-IN-1 and DMSO
-
Crystal violet solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the influenza A virus stock in infection medium.
-
Infection: Wash the cell monolayers with PBS. Infect the cells with a dilution of virus that will produce 50-100 plaques per well. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes.
-
Inhibitor Treatment: Remove the virus inoculum. Add 2 mL of agarose overlay containing serial dilutions of IAV-IN-1 or DMSO.
-
Incubation: Allow the overlay to solidify at room temperature, then incubate the plates inverted at 37°C for 48-72 hours until plaques are visible.
-
Fixation and Staining: Fix the cells with 4% formaldehyde for at least 1 hour. Remove the agarose overlay and stain the cell monolayer with crystal violet solution for 15 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
Analysis: Calculate the percent plaque reduction for each inhibitor concentration compared to the DMSO control and determine the EC50 value.
Conclusion
IAV-IN-1 and similar inhibitors that target the PA-PB1 interaction of the influenza A virus RdRp are powerful research tools. They provide a specific mechanism for inhibiting viral transcription, allowing for detailed studies of this fundamental process in the viral life cycle. The protocols outlined here offer robust methods for characterizing the in vitro and cell-based activity of such inhibitors, making them invaluable for both basic virology research and the development of next-generation antiviral therapeutics.
References
- 1. pnas.org [pnas.org]
- 2. Influenza A virus RNA polymerase structures provide insights into viral genome replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the protein-protein interaction in influenza polymerase PA-PB1 subunit interface [uochb.cz]
- 4. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focusing on the influenza virus polymerase complex: recent progress in drug discovery and assay development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Influenza polymerase PA-PB1 Interaction Inhibitors Using an In Vitro Split-Luciferase Complementation-based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Assessing the Efficacy of Influenza A Virus Inhibitor IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza A virus continues to pose a significant global health threat, necessitating the development of novel antiviral therapeutics. This document provides a comprehensive set of protocols for assessing the in vitro and in vivo efficacy of a hypothetical antiviral compound, "Influenza A virus-IN-1" (designated as IN-1). The following application notes detail the methodologies for determining the compound's potency, selectivity, and preliminary in vivo efficacy against Influenza A virus.
Mechanism of Action and Signaling Pathways
Influenza A virus replication involves a multi-step process, including entry, replication of its RNA genome within the host cell nucleus, and budding of new virions from the host cell membrane.[1] The virus manipulates various host cellular signaling pathways to support its replication and evade the host immune response, including the NF-κB, PI3K/Akt, and MAPK pathways.[2] IN-1 is a novel investigational compound, and its precise mechanism of action is under investigation. The following protocols are designed to be broadly applicable for characterizing its antiviral activity, regardless of the specific viral or host target.
Caption: Overview of the Influenza A virus life cycle within a host cell.
Data Presentation
Table 1: In Vitro Efficacy and Cytotoxicity of IN-1
| Virus Strain | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| A/Puerto Rico/8/34 (H1N1) | MDCK | Plaque Reduction | 0.5 | >100 | >200 |
| A/Victoria/3/75 (H3N2) | MDCK | TCID50 | 0.8 | >100 | >125 |
| A/WSN/33 (H1N1) | A549 | Yield Reduction | 0.6 | >100 | >167 |
Table 2: In Vivo Efficacy of IN-1 in a Mouse Model
| Treatment Group | Dose (mg/kg/day) | Mean Lung Viral Titer (log10 TCID50/g) | Percent Survival | Mean Weight Loss (%) |
| Vehicle Control | 0 | 6.5 | 0 | 25 |
| IN-1 | 10 | 4.2 | 80 | 10 |
| IN-1 | 25 | 2.1 | 100 | 5 |
| Oseltamivir | 20 | 2.5 | 100 | 4 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
This protocol determines the concentration of IN-1 that is toxic to the host cells, which is essential for calculating the selectivity index.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
IN-1 compound stock solution
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear-bottom white plates
Procedure:
-
Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of IN-1 in DMEM.
-
Remove the culture medium from the cells and add 100 µL of the IN-1 dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration.
Protocol 2: Plaque Reduction Assay
This assay is a functional assay that measures the ability of a compound to inhibit the production of infectious virus particles.[3][4]
Materials:
-
Confluent MDCK cell monolayers in 6-well plates
-
Influenza A virus stock
-
IN-1 compound
-
Minimum Essential Medium (MEM)
-
TPCK-treated trypsin
-
Agarose overlay (e.g., Avicel)
-
Crystal violet staining solution
Procedure:
-
Prepare serial dilutions of IN-1 in MEM.
-
Wash confluent MDCK cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cell monolayers with influenza A virus (e.g., at a multiplicity of infection of 0.01) for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with a semi-solid medium (e.g., 1.2% Avicel in MEM) containing TPCK-treated trypsin and the corresponding dilutions of IN-1.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Remove the overlay and stain the cells with 0.1% crystal violet solution.
-
Count the number of plaques in each well.
-
Calculate the 50% effective concentration (EC50) as the concentration of IN-1 that reduces the number of plaques by 50% compared to the virus control.
Caption: Experimental workflow for the Plaque Reduction Assay.
Protocol 3: Tissue Culture Infectious Dose (TCID50) Assay
The TCID50 assay determines the virus titer by identifying the dilution of the virus that causes a cytopathic effect (CPE) in 50% of the infected cell cultures.[5][6]
Materials:
-
MDCK cells
-
96-well plates
-
Influenza A virus stock
-
IN-1 compound
-
MEM with TPCK-treated trypsin
Procedure:
-
Seed MDCK cells in a 96-well plate and incubate to form a confluent monolayer.
-
Prepare 10-fold serial dilutions of the virus stock.
-
Pre-incubate the virus dilutions with an equal volume of IN-1 dilutions for 1 hour at 37°C.
-
Remove the culture medium from the cells and add 100 µL of the virus-compound mixture to the wells (typically 8 replicates per dilution).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
Observe the cells daily for the presence of CPE.
-
After the incubation period, score each well as positive or negative for CPE.
-
The EC50 is the concentration of IN-1 that reduces the virus titer by 50%.
Protocol 4: In Vivo Efficacy Assessment in a Mouse Model
Animal models are crucial for evaluating the efficacy of potential antiviral drugs in a living organism.[9][10] Mice are a commonly used model for initial in vivo studies due to their cost-effectiveness and the availability of research tools.[11][12][13]
Materials:
-
BALB/c mice (6-8 weeks old)
-
Mouse-adapted influenza A virus (e.g., A/Puerto Rico/8/34)
-
IN-1 compound formulated for oral or intranasal administration
-
Vehicle control
-
Oseltamivir (positive control)
Procedure:
-
Acclimatize mice for one week before the experiment.
-
Randomly divide mice into treatment groups (vehicle control, IN-1 low dose, IN-1 high dose, oseltamivir).
-
Anesthetize the mice and infect them intranasally with a lethal dose (e.g., 5x LD50) of the mouse-adapted influenza A virus.
-
Begin treatment with IN-1, vehicle, or oseltamivir at a predetermined time post-infection (e.g., 4 hours) and continue for 5-7 days.
-
Monitor the mice daily for weight loss, clinical signs of illness, and survival for 14 days.
-
On day 3 or 4 post-infection, euthanize a subset of mice from each group to collect lung tissue for viral load determination by TCID50 assay or qPCR.
-
Analyze the data for significant differences in survival rates, weight loss, and lung viral titers between the treatment and control groups.
Caption: Simplified diagram of the NF-κB signaling pathway activation by Influenza A virus.
Conclusion
The protocols outlined in this document provide a robust framework for the preclinical evaluation of the anti-influenza A virus compound, IN-1. By systematically assessing its in vitro potency and selectivity, followed by in vivo efficacy studies, researchers can obtain the critical data needed to advance promising antiviral candidates through the drug development pipeline.
References
- 1. Influenza A: Understanding the Viral Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Influenza virus plaque assay [protocols.io]
- 5. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 6. brainvta.tech [brainvta.tech]
- 7. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. cdn.who.int [cdn.who.int]
- 9. In vitro and in vivo assay systems for study of influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholars.mssm.edu [scholars.mssm.edu]
- 11. Animal Models for Influenza Research: Strengths and Weaknesses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Methods for Evaluation of Antiviral Efficacy Against Influenza Virus Infections in Animal Models | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Influenza A Virus-IN-1 Concentration In Vitro
Welcome to the technical support center for optimizing the in vitro concentration of Influenza A virus-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively determining the optimal experimental conditions for this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro assays?
A1: For a novel inhibitor like this compound, it is recommended to start with a broad concentration range to determine its potency and cytotoxicity. A typical starting range would be from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 100 µM) concentrations in a serial dilution. This wide range will help in identifying the effective concentration 50 (EC50) and the cytotoxic concentration 50 (CC50).
Q2: How do I determine if the observed antiviral effect is specific to the inhibitor and not due to cytotoxicity?
A2: It is crucial to perform a cytotoxicity assay in parallel with your antiviral assay, using the same cell line and experimental conditions (e.g., incubation time, cell density).[1][2] The selectivity index (SI), calculated as the ratio of CC50 to EC50 (SI = CC50/EC50), is a critical parameter. A higher SI value (typically >10) suggests that the antiviral activity is not due to general cytotoxicity. For instance, the antiviral agent T-705 showed no cytotoxicity at concentrations up to 1,000 μg/ml in Madin-Darby canine kidney cells, resulting in a high selectivity index.[3]
Q3: My results show high variability between experiments. What are the common causes and how can I troubleshoot this?
A3: High variability can stem from several factors:
-
Cell Health and Density: Ensure your cells are healthy, within a low passage number, and seeded at a consistent density for each experiment. Over-confluent or unhealthy cells can affect virus replication and compound activity.
-
Virus Titer: Use a consistent multiplicity of infection (MOI) for each experiment. The virus stock should be properly tittered and stored to maintain its infectivity.
-
Compound Stability: Ensure this compound is properly dissolved and stable in your culture medium. Some compounds can precipitate or degrade over time.
-
Assay-Specific Variability: For plaque assays, ensure the overlay medium is at the correct temperature to avoid damaging the cell monolayer.[4] For colorimetric assays like MTT, ensure complete solubilization of formazan crystals before reading the absorbance.[1]
Q4: What are the standard in vitro assays to evaluate the efficacy of an anti-influenza A virus compound?
A4: Standard in vitro antiviral assays include inhibition of viral plaques (plaque reduction assay), viral cytopathic effect (CPE), and viral yield.[5] The CPE can be determined visually or by dye uptake.[5] Other common assays are the TCID50 (50% Tissue Culture Infectious Dose) assay, which measures the amount of virus required to infect 50% of the cell cultures, and reporter gene assays.[6][7]
Troubleshooting Guides
Issue 1: No significant antiviral activity observed.
| Possible Cause | Troubleshooting Step |
| Concentration too low | Test a higher concentration range of this compound. |
| Compound instability | Prepare fresh stock solutions of the inhibitor for each experiment. Check for solubility issues. |
| Incorrect assay timing | The timing of compound addition relative to virus infection is critical. Test different treatment windows (pre-treatment, co-treatment, post-treatment). |
| Virus strain resistance | If applicable, test the inhibitor against different strains of Influenza A virus. |
| Cell line suitability | Ensure the chosen cell line is permissive to the influenza A virus strain being used. Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus propagation.[8] |
Issue 2: High cytotoxicity observed at effective antiviral concentrations.
| Possible Cause | Troubleshooting Step |
| Compound is inherently toxic | The therapeutic window may be too narrow. Consider chemical modification of the compound to reduce toxicity while retaining antiviral activity. |
| Off-target effects | Investigate the mechanism of action to identify potential off-target interactions leading to cytotoxicity. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells. |
Data Presentation
Table 1: Example Data Summary for this compound
| Assay | Cell Line | Influenza A Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Plaque Reduction | MDCK | A/PR/8/34 (H1N1) | e.g., 2.5 | e.g., >100 | >40 |
| CPE Inhibition | A549 | A/WSN/33 (H1N1) | e.g., 3.1 | e.g., 85 | 27.4 |
| Viral Yield Reduction | Calu-3 | A/Victoria/3/75 (H3N2) | e.g., 1.8 | e.g., >100 | >55 |
Experimental Protocols
Protocol 1: Plaque Reduction Assay
This assay is considered the gold standard for determining the infectivity of a virus.[4]
-
Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of Influenza A virus stock.
-
Infection: Wash the cell monolayer and infect with the virus dilutions for 1 hour at 37°C.
-
Inhibitor Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or Avicel) containing various concentrations of this compound.[4]
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-3 days).
-
Staining and Counting: Fix the cells and stain with crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque inhibition for each inhibitor concentration compared to the virus control. Determine the EC50 value from the dose-response curve.
Protocol 2: TCID50 Assay
The TCID50 assay determines the virus titer by identifying the dilution at which 50% of the cell cultures are infected.[7]
-
Cell Seeding: Seed MDCK cells in a 96-well plate.[9]
-
Virus and Inhibitor Preparation: Prepare serial dilutions of the virus. In parallel, prepare various concentrations of this compound.
-
Infection and Treatment: Mix the virus dilutions with the inhibitor concentrations and add to the cells. Include virus-only and cell-only controls.
-
Incubation: Incubate the plate at 37°C for 3-5 days and observe for cytopathic effect (CPE).
-
Scoring: Score each well as positive or negative for CPE.
-
Calculation: Calculate the TCID50/mL using the Reed-Muench method.[9] Determine the reduction in viral titer in the presence of the inhibitor.
Protocol 3: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the incubation period.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a solvent control.
-
Incubation: Incubate for the same duration as the antiviral assays (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.[10]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the solvent control. Determine the CC50 value from the dose-response curve.
Visualizations
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influenza virus plaque assay [protocols.io]
- 5. In vitro and in vivo assay systems for study of influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 7. brainvta.tech [brainvta.tech]
- 8. Influenza A Virus Isolation, Culture and Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
"Influenza A virus-IN-1" solubility and stability issues
Welcome to the technical support center for Influenza A virus-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a dihydropyrrolidone derivative that acts as a potent inhibitor against a wide range of Influenza A virus (IAV) subtypes, with IC50 values typically ranging from 3.11 µM to 7.13 µM.[1][2] Its antiviral activity is mediated through the up-regulation of key antiviral cytokines, specifically Interferon-beta (IFN-β), and the antiviral protein MxA.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). Commercial suppliers often provide this compound as a ready-to-use 10 mM solution in DMSO.
Q3: How should I store the solid compound and stock solutions?
A3: For long-term storage, the solid compound and stock solutions in DMSO should be stored at -80°C, where they are stable for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1] It is advisable to store solutions under a nitrogen atmosphere to maintain stability.[1] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1]
Q4: Is this compound cytotoxic to cells?
Solubility and Stability
Proper handling and storage of this compound are critical for obtaining reliable and reproducible experimental results.
| Parameter | Recommendation | Source |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | MedChemExpress |
| Stock Solution Conc. | 10 mM is a common starting point. | MedChemExpress |
| Long-Term Storage | -80°C for up to 6 months (under nitrogen) | [1] |
| Short-Term Storage | -20°C for up to 1 month (under nitrogen) | [1] |
| Freeze-Thaw Cycles | Avoid repeated cycles by preparing single-use aliquots. | [1] |
Note: While DMSO is the recommended solvent, ensure the final concentration in your cell culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[3]
Experimental Protocols
The following are generalized protocols for key experiments involving this compound. These should be optimized for your specific cell line, virus strain, and experimental conditions.
Preparation of Stock and Working Solutions
-
Stock Solution (10 mM):
-
If you have the solid compound, calculate the required amount of DMSO to achieve a 10 mM concentration.
-
Warm the vial of this compound to room temperature.
-
Add the calculated volume of DMSO to the vial.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot into single-use tubes and store at -80°C.
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of the stock solution in serum-free cell culture medium to achieve the desired final concentrations for your assay. It is important to do this just before adding to the cells to minimize precipitation.
-
Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
This protocol is a general guideline for assessing the antiviral activity of this compound in Madin-Darby Canine Kidney (MDCK) cells.
-
Cell Seeding:
-
Seed MDCK cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 2 x 10^4 cells/well).[4]
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Virus Infection:
-
Compound Treatment:
-
After the 2-hour incubation, remove the virus inoculum and wash the cells gently with PBS.
-
Add 100 µL of serum-free medium containing different concentrations of this compound (e.g., ranging from 0.1 µM to 50 µM) and 2 µg/mL TPCK-trypsin.[4]
-
Include appropriate controls:
-
Virus Control: Cells infected with the virus but without the compound (treated with DMSO vehicle).
-
Cell Control: Uninfected cells without the compound.
-
Positive Control: A known influenza inhibitor (e.g., Oseltamivir).
-
-
-
Incubation and Observation:
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[4]
-
Observe the cells under a microscope for cytopathic effects (CPE), such as cell rounding and detachment.
-
-
Quantification of Antiviral Activity:
-
Cell viability can be quantified using methods such as the MTT assay or by staining with crystal violet.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits the viral CPE by 50%.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates in the culture medium. | The compound's solubility limit has been exceeded in the aqueous medium. | Prepare fresh dilutions from the DMSO stock immediately before use. Ensure the final DMSO concentration is low. If precipitation persists, consider using a lower starting concentration of the compound. |
| High background cytotoxicity observed in uninfected cells treated with the compound. | The compound is toxic to the cells at the tested concentrations. | Perform a cytotoxicity assay to determine the maximum non-toxic concentration. Use concentrations below this threshold for your antiviral assays. |
| Inconsistent or not reproducible results. | Issues with compound stability, cell health, or virus titer. | Ensure proper storage and handling of the compound. Use freshly prepared dilutions. Maintain healthy and consistent cell cultures. Titer the virus stock before each experiment to ensure a consistent MOI. |
| No antiviral effect observed. | The compound may not be active against the specific virus strain, or the concentration is too low. | Verify the identity and purity of the compound. Test a broader range of concentrations. Ensure the assay conditions are optimal for both virus replication and compound activity. |
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Antiviral Assay
Caption: Workflow for assessing the antiviral activity of this compound.
Signaling Pathway of this compound Action
Caption: Proposed signaling pathway for this compound antiviral activity.
References
Technical Support Center: Troubleshooting Experimental Variability with Influenza A Virus Inhibitors
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering experimental variability when working with inhibitors of Influenza A virus (IAV).
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the EC50 values of our IAV inhibitor between experiments. What are the potential causes?
A1: Variability in EC50 values is a common issue and can stem from several sources:
-
Virus Stock: Inconsistent viral titers in your stock aliquots can lead to variations in the multiplicity of infection (MOI) used in assays. Repeated freeze-thaw cycles of the virus stock can reduce its infectivity.[1][2]
-
Cell Culture Conditions: The type and condition of the host cells are critical. Factors such as cell line passage number, confluency at the time of infection, and overall cell health can significantly impact viral replication and inhibitor efficacy.[2]
-
Assay Protocol: Minor deviations in incubation times, inhibitor concentrations, or the timing of inhibitor addition relative to infection can introduce variability.
-
Reagent Quality: Ensure the inhibitor stock solution is properly prepared, stored, and that its concentration is verified. Degradation of the compound can lead to a loss of potency.
Q2: Our plaque reduction assay is showing inconsistent plaque sizes and numbers in the control wells. How can we improve this?
A2: Inconsistent plaque formation in control wells points to issues with the foundational components of the assay:
-
Cell Monolayer: Ensure a uniform and confluent monolayer of cells (e.g., MDCK cells) before infection. Over-passaged cells may not form a consistent monolayer.[2]
-
Virus Inoculum: The volume and titer of the virus used for infection must be consistent across all wells. Ensure proper mixing of the virus dilution before adding it to the cells.
-
Overlay Medium: The composition and temperature of the overlay medium (e.g., agarose or methylcellulose) are crucial for controlling virus spread and plaque development. Prepare it fresh and ensure it is applied at the correct temperature to avoid damaging the cell monolayer.
Q3: We suspect our IAV inhibitor is cytotoxic at higher concentrations. How can we differentiate between antiviral activity and cytotoxicity?
A3: It is essential to run a parallel cytotoxicity assay using the same cell line and experimental conditions (incubation time, cell density) as your antiviral assay, but without the virus. A common method is the MTT or MTS assay, which measures cell viability. By comparing the inhibitor's CC50 (50% cytotoxic concentration) to its EC50 (50% effective concentration), you can calculate the selectivity index (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window.
Q4: Can genetic variability of the Influenza A virus strain affect the efficacy of our inhibitor?
A4: Yes, absolutely. Influenza A viruses are known for their high mutation rates (antigenic drift) and potential for genetic reassortment (antigenic shift).[3][4][5] These genetic changes can alter the structure of viral proteins, including the target of your inhibitor. If the inhibitor's binding site is mutated, its efficacy can be significantly reduced or completely abolished. It is crucial to use a well-characterized and sequenced virus strain for your experiments.
Troubleshooting Guides
Issue 1: High Inter-Assay Variability in Antiviral Potency
Symptoms:
-
EC50 values for the inhibitor vary by more than half a log between independent experiments.
-
Inconsistent dose-response curves.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inconsistent Virus Titer | Titrate each new batch of virus stock using a reliable method like a plaque assay or TCID50 assay before use.[1][2] Aliquot the virus stock to avoid repeated freeze-thaw cycles.[1][2] |
| Cell Health & Passage Number | Use cells within a consistent and low passage number range.[2] Regularly check for mycoplasma contamination. Ensure consistent cell seeding density and confluency at the time of infection. |
| Assay Timing and Conditions | Standardize all incubation times, including pre-incubation with the inhibitor, virus adsorption period, and post-infection incubation. Use a calibrated incubator and monitor temperature and CO2 levels. |
| Inhibitor Stock Integrity | Prepare small, single-use aliquots of the inhibitor stock solution. Store at the recommended temperature and protect from light if necessary. Periodically verify the concentration and purity of the stock. |
Issue 2: Poor Reproducibility in Viral Load Quantification (qRT-PCR)
Symptoms:
-
High standard deviation between technical replicates.
-
Inconsistent Ct values for control samples across different runs.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| RNA Extraction Efficiency | Use a validated RNA extraction kit and protocol. Include an internal control to normalize for extraction efficiency. Ensure complete removal of PCR inhibitors from the final RNA sample. |
| Primer and Probe Design | Use primers and probes targeting a highly conserved region of the IAV genome, such as the matrix (M) gene, to minimize the impact of viral mutations.[6] Validate primer efficiency and specificity. |
| Reverse Transcription Variability | Ensure consistent input RNA amounts for the reverse transcription step. Use a high-quality reverse transcriptase and standardized reaction conditions (temperature and time). |
| Standard Curve Generation | Prepare a fresh and accurate serial dilution of a plasmid standard or a quantified viral RNA sample for each run. Ensure the standard curve is linear and has a high correlation coefficient (R² > 0.99). |
Experimental Protocols
Plaque Reduction Neutralization Test (PRNT)
-
Cell Seeding: Seed 6-well plates with MDCK cells to form a confluent monolayer (approximately 95% confluency) overnight at 37°C with 5% CO2.[1][2]
-
Inhibitor Dilution: Prepare serial dilutions of the experimental inhibitor in serum-free viral growth medium.
-
Virus-Inhibitor Incubation: Mix an equal volume of the diluted inhibitor with a standardized amount of Influenza A virus (e.g., 100 plaque-forming units (PFU)/100 µL). Incubate the mixture for 1 hour at 37°C.
-
Infection: Wash the MDCK cell monolayers with PBS. Inoculate the cells with the virus-inhibitor mixture and incubate for 1 hour at 37°C to allow for virus adsorption.
-
Overlay: Remove the inoculum and overlay the cell monolayer with a mixture of 2X growth medium and 1.2% agarose, containing the corresponding concentration of the inhibitor.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.
-
Staining: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution to visualize and count the plaques.
-
Analysis: Calculate the percentage of plaque reduction for each inhibitor concentration relative to the virus-only control wells. Determine the EC50 value from the resulting dose-response curve.
Visualizations
Influenza A Virus Replication Cycle and Potential Inhibitor Targets
The following diagram illustrates the key stages of the Influenza A virus life cycle within a host cell. Each stage represents a potential target for antiviral inhibitors.
Caption: Influenza A Virus replication cycle and points of therapeutic intervention.
General Experimental Workflow for Inhibitor Screening
This workflow outlines the typical steps involved in screening a compound for antiviral activity against Influenza A virus.
Caption: Standard workflow for screening antiviral inhibitors against Influenza A.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza - Wikipedia [en.wikipedia.org]
- 4. THE BIOLOGY OF INFLUENZA VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdc.gov [cdc.gov]
- 6. Influenza A Virus Isolation, Culture and Identification - PMC [pmc.ncbi.nlm.nih.gov]
"Influenza A virus-IN-1" off-target effects investigation
Disclaimer: "Influenza A virus-IN-1" is a hypothetical small molecule inhibitor used here to illustrate common challenges and troubleshooting strategies in antiviral drug development. The information provided is based on established principles for the investigation of small molecule inhibitors, particularly those targeting host cell kinases.
Troubleshooting Guide
This guide addresses specific issues researchers might encounter during experiments with this compound, a hypothetical inhibitor of a host kinase crucial for viral replication.
| Issue | Potential Cause | Troubleshooting Steps |
| 1. Inconsistent antiviral activity of this compound. | Compound degradation, improper storage, or experimental variability. | 1. Verify Compound Integrity: Confirm the identity and purity of the compound stock using techniques like LC-MS. 2. Check Storage Conditions: Ensure the compound is stored as recommended (e.g., protected from light, at the correct temperature). 3. Standardize Experimental Protocol: Use consistent cell densities, virus titers (MOI), and incubation times. Include positive and negative controls in every experiment. |
| 2. High cytotoxicity observed at effective antiviral concentrations. | Off-target effects of the inhibitor on essential cellular pathways. | 1. Determine CC50: Perform a cell viability assay (e.g., MTT, MTS) to determine the 50% cytotoxic concentration (CC50) in uninfected cells. 2. Calculate Selectivity Index (SI): The SI is the ratio of CC50 to the 50% effective concentration (EC50). A higher SI indicates a better safety profile. 3. Off-Target Profiling: Screen the inhibitor against a panel of kinases to identify potential off-targets.[1][2] |
| 3. Lack of correlation between in vitro kinase inhibition and antiviral activity. | Poor cell permeability, rapid metabolism of the compound, or the targeted kinase not being rate-limiting for viral replication in the specific cell type used. | 1. Cellular Target Engagement Assay: Confirm that the inhibitor is reaching and binding to its intended target within the cell.[3] 2. Metabolic Stability Assay: Assess the stability of the compound in the presence of liver microsomes or in cell culture medium over time. 3. Use Different Cell Lines: Test the antiviral activity in various cell lines relevant to influenza infection (e.g., A549, MDCK) to check for cell-type-specific effects.[4] |
| 4. Development of viral resistance to this compound. | As this inhibitor targets a host protein, the development of viral resistance is less likely. However, the virus might adapt to utilize alternative pathways. | 1. Sequence Viral Genome: Sequence the genome of any resistant viral strains to identify mutations. 2. Investigate Alternative Pathways: Explore if the resistant virus has altered its dependency on the targeted host kinase. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a hypothetical small molecule inhibitor designed to target a host cell kinase that is essential for the replication of the Influenza A virus. By inhibiting a host factor, the aim is to create a higher barrier to the development of viral resistance.[5]
Q2: How can I determine the optimal concentration of this compound to use in my experiments?
A2: You should perform a dose-response curve to determine the 50% effective concentration (EC50) for inhibiting viral replication and a separate dose-response curve to determine the 50% cytotoxic concentration (CC50) in your chosen cell line. The optimal concentration for your experiments will be in the range between the EC50 and the CC50, maximizing antiviral activity while minimizing cytotoxicity.
Q3: What are off-target effects, and how can I investigate them for this compound?
A3: Off-target effects occur when a drug or inhibitor binds to and affects proteins other than its intended target.[2] For a kinase inhibitor like this compound, this can be investigated by screening it against a large panel of kinases, a service offered by several companies.[1] This will provide a selectivity profile of the inhibitor.
Q4: Can I use this compound to treat established infections in my cell culture model?
A4: To determine the therapeutic potential of the inhibitor, you can perform a time-of-addition experiment. This involves adding the compound at different time points post-infection to see if it can inhibit viral replication after the initial stages of infection have occurred.
Quantitative Data Summary
Table 1: Hypothetical Activity Profile of this compound
| Parameter | Value | Assay |
| Target Kinase IC50 | 50 nM | In vitro kinase assay |
| Antiviral EC50 (A549 cells) | 200 nM | Plaque reduction assay |
| Cytotoxicity CC50 (A549 cells) | 20 µM | MTT assay |
| Selectivity Index (SI) | 100 | CC50 / EC50 |
Table 2: Hypothetical Kinase Selectivity Profile for this compound (at 1 µM)
| Kinase | % Inhibition |
| Target Kinase | 95% |
| Off-Target Kinase 1 | 75% |
| Off-Target Kinase 2 | 40% |
| Off-Target Kinase 3 | 10% |
Experimental Protocols
1. Protocol for Kinase Selectivity Profiling
This protocol outlines a general approach for assessing the selectivity of a kinase inhibitor.
-
Objective: To determine the inhibitory activity of this compound against a panel of purified kinases.
-
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the inhibitor.
-
In a multi-well plate, combine each dilution of the inhibitor with a specific kinase, its substrate, and ATP.
-
Incubate the reaction mixture to allow for phosphorylation.
-
Measure the amount of phosphorylated substrate using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).
-
Calculate the percent inhibition for each kinase at each inhibitor concentration and determine the IC50 value for the target kinase and any significant off-targets.[1]
-
2. Protocol for Cellular Target Engagement Assay
This protocol describes a method to confirm that the inhibitor is binding to its target inside the cell.[3]
-
Objective: To verify that this compound engages its target kinase in live cells.
-
Methodology:
-
Treat cells with varying concentrations of this compound.
-
Lyse the cells and perform a Western blot to detect the phosphorylation of a known downstream substrate of the target kinase. A decrease in phosphorylation of the substrate would indicate target engagement.
-
Alternatively, more advanced techniques like cellular thermal shift assays (CETSA) or chemical proteomics can be employed.[3]
-
3. Protocol for Influenza A Virus Plaque Reduction Assay
This is a standard method to quantify infectious virus particles.
-
Objective: To determine the EC50 of this compound.
-
Methodology:
-
Plate a confluent monolayer of susceptible cells (e.g., MDCK) in 6-well plates.
-
Prepare serial dilutions of the virus and infect the cells for 1 hour.
-
Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing different concentrations of this compound.
-
Incubate the plates for 2-3 days until plaques (zones of cell death) are visible.
-
Fix and stain the cells to visualize and count the plaques.
-
Calculate the percent plaque reduction for each inhibitor concentration compared to the no-drug control and determine the EC50.
-
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Troubleshooting workflow for inhibitor characterization.
Caption: Logical relationship of on-target vs. off-target effects.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. The host interactome of influenza virus presents new potential targets for antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
Improving "Influenza A virus-IN-1" efficacy in vivo
Welcome to the technical support center for Influenza A virus-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this potent inhibitor in in vivo experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help optimize the efficacy of your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a dihydropyrrolidone derivative that potently inhibits a wide range of Influenza A virus (IAV) subtypes. Its primary mechanism involves the inhibition of viral replication. Additionally, it has been shown to up-regulate the expression of crucial antiviral cytokines, such as interferon-beta (IFN-β), and the antiviral protein MxA, which are key components of the host's innate immune response to viral infections.[1] In cell culture models, treatment with this compound leads to a dose-dependent decrease in the expression of viral nucleoprotein (NP) and hemagglutinin (HA) mRNA.[1]
Q2: What are the common challenges when transitioning from in vitro to in vivo studies with this compound?
A2: A primary challenge for many small molecule inhibitors, including potentially this compound, is poor aqueous solubility. This can lead to low bioavailability when administered orally, hindering the compound's ability to reach therapeutic concentrations in target tissues like the lungs. Other potential challenges include identifying the optimal dosing regimen, potential off-target toxicity, and the development of drug-resistant viral strains. Careful formulation and pharmacokinetic studies are crucial to address these issues.
Q3: Which animal models are recommended for in vivo efficacy studies of this compound?
A3: The laboratory mouse is the most commonly used and recommended initial model for evaluating the in vivo efficacy of anti-influenza compounds due to its cost-effectiveness, availability, and well-characterized immune system.[2][3] Ferrets are also considered a gold standard for influenza research as they can recapitulate human-like disease symptoms, including fever.[4]
Q4: How can I improve the solubility and bioavailability of this compound for in vivo administration?
A4: Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly water-soluble compounds. These include:
-
Co-solvents: Using a mixture of water-miscible organic solvents.[5]
-
Cyclodextrins: These can form inclusion complexes with the drug, increasing its solubility.[6]
-
Solid Dispersions: Dispersing the drug in a polymer matrix can improve dissolution.[6]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[7]
-
Lipid-based formulations: These can enhance the absorption of lipophilic drugs.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low in vivo efficacy despite high in vitro potency. | 1. Poor bioavailability due to low solubility. 2. Suboptimal dosing regimen (dose or frequency). 3. Rapid metabolism or clearance of the compound. | 1. Conduct formulation optimization studies (see Q4 in FAQs). 2. Perform a dose-response study to determine the optimal dose and frequency.[8] 3. Conduct pharmacokinetic (PK) studies to determine the compound's half-life and adjust the dosing schedule accordingly. |
| Toxicity observed in animal models (e.g., weight loss, lethargy). | 1. Off-target effects of the compound. 2. Toxicity of the formulation vehicle. | 1. Perform a maximum tolerated dose (MTD) study. 2. Test the vehicle alone as a control group to assess its toxicity. |
| High variability in experimental results. | 1. Inconsistent virus challenge dose. 2. Variation in animal age, weight, or genetic background. 3. Inconsistent administration of the inhibitor. | 1. Ensure accurate titration of the viral stock and consistent administration volume. 2. Use age and weight-matched animals from a reputable supplier.[3] 3. Ensure precise and consistent administration of the compound (e.g., oral gavage, intraperitoneal injection). |
| Development of drug-resistant virus. | Viral mutation under selective pressure of the inhibitor. | 1. Sequence the viral genome from treated animals to identify potential resistance mutations. 2. Consider combination therapy with another antiviral agent that has a different mechanism of action. |
Quantitative Data Summary
The following tables provide representative data from in vivo studies of influenza inhibitors. These can be used as a benchmark for designing experiments and evaluating the efficacy of this compound.
Table 1: Efficacy of Oseltamivir in a Mouse Model of Influenza A (H1N1) Infection
| Treatment Group | Survival Rate (%) | Mean Body Weight Loss (%) | Lung Viral Titer (log10 PFU/g) on Day 5 p.i. |
| Placebo (Vehicle) | 20 | 25 | 6.5 |
| Oseltamivir (10 mg/kg/day) | 90 | 10 | 3.2 |
| Oseltamivir (20 mg/kg/day) | 100 | 5 | 2.1 |
Data is hypothetical and compiled for illustrative purposes based on typical results from influenza inhibitor studies.[9][10]
Table 2: Effect of Formulation on the Bioavailability of a Hypothetical Poorly Soluble Influenza Inhibitor
| Formulation | Administration Route | Maximum Plasma Concentration (Cmax) (µg/mL) | Bioavailability (%) |
| Aqueous Suspension | Oral Gavage | 0.2 | 5 |
| Solution in 10% DMSO, 40% PEG400, 50% Saline | Oral Gavage | 1.5 | 45 |
| Nanosuspension | Oral Gavage | 2.8 | 70 |
| Solution in Saline | Intravenous | 5.0 | 100 |
Data is hypothetical and for illustrative purposes.
Detailed Experimental Protocols
Protocol 1: Mouse Model of Influenza A Virus Infection
1. Materials:
-
6-8 week old BALB/c mice.[3]
-
Influenza A/Puerto Rico/8/34 (H1N1) virus stock.[11]
-
Anesthetic (e.g., isoflurane or ketamine/xylazine).
-
Sterile phosphate-buffered saline (PBS).
-
Madin-Darby Canine Kidney (MDCK) cells for viral titration.
2. Procedure:
-
Anesthetize mice using the chosen anesthetic.
-
Infect mice intranasally with a lethal or sub-lethal dose of Influenza A/PR/8/34 virus diluted in 30-50 µL of sterile PBS.[3][12]
-
Monitor mice daily for weight loss and signs of illness for 14 days.[3]
-
Euthanize mice that lose more than 25-30% of their initial body weight.
-
At specified time points post-infection, euthanize a subset of mice and harvest lungs for viral load determination.
Protocol 2: Administration of this compound
1. Formulation:
-
Based on preliminary solubility tests, prepare a formulation of this compound. For a poorly soluble compound, a solution in a vehicle such as 10% DMSO, 40% PEG400, and 50% saline is a common starting point.
2. Dosing:
-
Administer this compound via oral gavage or intraperitoneal injection.
-
Initiate treatment prophylactically (e.g., 4 hours before infection) or therapeutically (e.g., 24 hours post-infection).
-
A typical dosing schedule is twice daily for 5-7 days.[13]
-
Include a vehicle control group that receives the formulation without the active compound.
Protocol 3: Determination of Lung Viral Titer by Plaque Assay
1. Materials:
-
Harvested mouse lungs.
-
Sterile PBS with 0.1% Bovine Serum Albumin (BSA).
-
MDCK cells.
-
Agarose overlay medium.
-
Crystal violet solution.
2. Procedure:
-
Homogenize the harvested lung tissue in sterile PBS.
-
Clarify the homogenate by centrifugation.
-
Prepare serial 10-fold dilutions of the lung homogenate supernatant.
-
Infect confluent monolayers of MDCK cells with the dilutions for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with an agarose-containing medium.
-
Incubate for 2-3 days at 37°C until plaques are visible.
-
Fix the cells and stain with crystal violet to visualize and count the plaques.
-
Calculate the viral titer as plaque-forming units (PFU) per gram of lung tissue.
Visualizations
References
- 1. An orally active small molecule fusion inhibitor of influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for evaluation of antiviral efficacy against influenza virus infections in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influenza A Virus Studies in a Mouse Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Evaluation of Antiviral Efficacy Against Influenza Virus Infections in Animal Models | Springer Nature Experiments [experiments.springernature.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. A Pharmacologically Immunosuppressed Mouse Model for Assessing Influenza B Virus Pathogenicity and Oseltamivir Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oseltamivir treatment of mice before or after mild influenza infection reduced cellular and cytokine inflammation in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 13. Influence of treatment schedule and viral challenge dose on the in vivo influenza virus-inhibitory effects of the orally administered neuraminidase inhibitor GS 4104 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Influenza A Virus-IN-1 Resistance
Welcome to the Technical Support Center for Influenza A virus-IN-1. This resource is designed for researchers, scientists, and drug development professionals working with our novel inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome potential resistance and effectively utilize this compound in your cell culture experiments.
Understanding this compound
This compound is a potent and selective inhibitor of the influenza A virus polymerase acidic (PA) subunit. Specifically, it targets the endonuclease active site of the PA protein, preventing the "cap-snatching" mechanism required for viral mRNA transcription. This disruption of viral RNA synthesis ultimately inhibits viral replication.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the endonuclease activity of the influenza A virus polymerase PA subunit. By binding to the active site, it prevents the cleavage of host cell pre-mRNAs, a process known as "cap-snatching," which is essential for the initiation of viral mRNA synthesis. This leads to a potent block in viral replication.
Q2: What are the known resistance mutations to this compound?
A2: The most commonly observed amino acid substitution that confers resistance to PA inhibitors like this compound is at position 38 of the PA protein. Substitutions such as I38T, I38F, and I38M have been shown to reduce the susceptibility of the virus to this class of inhibitors.[1]
Q3: How can I detect the emergence of resistance in my cell culture experiments?
A3: The emergence of resistance can be detected through a combination of phenotypic and genotypic assays. Phenotypic assays, such as plaque reduction or yield reduction assays, will show a decreased sensitivity of the virus to this compound (i.e., a higher EC50 value). Genotypic analysis, specifically sequencing of the PA gene, can then be used to identify specific mutations, like those at the I38 residue.
Q4: What cell lines are suitable for use with this compound?
A4: Madin-Darby Canine Kidney (MDCK) cells are the most commonly used cell line for influenza A virus research and are well-suited for experiments with this compound.[2][3] Other susceptible cell lines, such as A549 (human lung adenocarcinoma), can also be used.
Q5: Can this compound be used in combination with other anti-influenza drugs?
A5: Yes, combination therapy is a promising strategy. Synergistic effects have been demonstrated in vitro when polymerase inhibitors are combined with neuraminidase (NA) inhibitors, such as oseltamivir.[3][4] This approach can also help to reduce the likelihood of resistance emergence.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of compound efficacy over time | Emergence of a resistant viral population. | 1. Confirm Resistance: Perform a dose-response experiment (e.g., plaque reduction assay) to determine the EC50 of the viral population. Compare this to the EC50 against the wild-type virus. An increase of >3-fold is indicative of reduced susceptibility.[5] 2. Sequence the PA Gene: Isolate viral RNA from the resistant population and sequence the PA gene to identify mutations, paying close attention to the I38 codon. 3. Plaque-purify the Virus: Isolate and characterize individual viral clones to confirm the resistance phenotype and genotype. 4. Consider Combination Therapy: If resistance is confirmed, consider using this compound in combination with an antiviral with a different mechanism of action, such as a neuraminidase inhibitor. |
| High variability in experimental results | Inconsistent viral titer, cell seeding density, or assay conditions. | 1. Standardize Viral Stocks: Ensure you are using a well-characterized and titered viral stock for all experiments. 2. Optimize Cell Seeding: Maintain a consistent cell seeding density to ensure a uniform monolayer for infection. 3. Control Assay Parameters: Carefully control all assay parameters, including incubation times, temperatures, and reagent concentrations. 4. Use Appropriate Controls: Always include untreated infected controls and uninfected controls in your experiments. |
| Cytotoxicity observed at effective concentrations | Off-target effects of the compound or sensitivity of the cell line. | 1. Determine the CC50: Perform a cytotoxicity assay on uninfected cells to determine the 50% cytotoxic concentration (CC50) of this compound. 2. Calculate the Selectivity Index (SI): The SI is the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI indicates a better safety profile. 3. Test in a Different Cell Line: Some cell lines may be more sensitive to the compound. Consider testing in an alternative susceptible cell line. |
Experimental Protocols
Plaque Reduction Assay (PRA)
This assay is used to determine the concentration of this compound that inhibits the formation of viral plaques by 50% (EC50).
Materials:
-
MDCK cells
-
12-well tissue culture plates
-
Influenza A virus stock
-
This compound
-
Virus Growth Medium (VGM): DMEM, 0.2% BSA, 25 mM HEPES, Penicillin-Streptomycin
-
TPCK-treated trypsin
-
Avicel overlay medium (or agarose)
-
Crystal violet staining solution
Procedure:
-
Seed 12-well plates with MDCK cells to form a confluent monolayer overnight.[2]
-
Prepare serial dilutions of this compound in VGM.
-
Pre-incubate a standardized amount of influenza A virus (to produce 50-100 plaques/well) with each drug dilution for 1 hour at 37°C.
-
Wash the MDCK cell monolayers with PBS.
-
Inoculate the cells with the virus-drug mixture and incubate for 1 hour at 37°C to allow for viral adsorption.
-
Aspirate the inoculum and overlay the cells with Avicel or agarose overlay medium containing the corresponding concentration of this compound and TPCK-treated trypsin.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.
-
Fix the cells with 10% formaldehyde and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each drug concentration relative to the untreated virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Virus Yield Reduction Assay (YRA)
This assay measures the effect of this compound on the amount of infectious virus produced.
Materials:
-
MDCK cells
-
96-well tissue culture plates
-
Influenza A virus stock
-
This compound
-
VGM
-
TPCK-treated trypsin
Procedure:
-
Seed MDCK cells in 96-well plates to form a confluent monolayer.
-
Prepare serial dilutions of this compound in VGM.
-
Infect the MDCK cells with influenza A virus at a low multiplicity of infection (MOI) of 0.01 in the presence of the different concentrations of the inhibitor.
-
Incubate the plates at 37°C for 48 hours.
-
Collect the supernatant from each well.
-
Determine the viral titer in the supernatant using a TCID50 (50% Tissue Culture Infectious Dose) assay or a plaque assay.
-
Calculate the reduction in viral titer for each drug concentration compared to the untreated control.
-
The EC90 or EC99 (the concentration that reduces the viral yield by 90% or 99%) can be determined from this data.
Cytopathic Effect (CPE) Inhibition Assay
This is a high-throughput assay to screen for antiviral activity by measuring the inhibition of virus-induced cell death.
Materials:
-
MDCK cells
-
96-well plates
-
Influenza A virus stock
-
This compound
-
VGM with TPCK-treated trypsin
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Seed MDCK cells in a 96-well plate and incubate overnight.[3][6]
-
Prepare serial dilutions of this compound.
-
Infect the cells with influenza A virus (at an MOI that causes complete CPE in 48-72 hours) in the presence of the diluted compound.[3]
-
Include cell controls (no virus, no compound) and virus controls (virus, no compound).
-
Incubate at 37°C for 48-72 hours until CPE is complete in the virus control wells.[3]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the cell and virus controls.
-
Determine the EC50 value from the dose-response curve.
Visualizing Key Pathways and Workflows
To further aid in your research, the following diagrams illustrate the mechanism of action of this compound, a typical experimental workflow for resistance testing, and a potential signaling pathway to target for overcoming resistance.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for resistance characterization.
Caption: Targeting the PI3K/Akt pathway to overcome resistance.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Influenza virus plaque assay [protocols.io]
- 3. Virus Induced-Cytopathic Effect (CPE) inhibition assay [bio-protocol.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Detection and management of antiviral resistance for influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytopathic effect (CPE) inhibition assay [bio-protocol.org]
"Influenza A virus-IN-1" experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Influenza A Virus-IN-1, a potent and selective inhibitor of the influenza A virus polymerase complex.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an investigational small molecule inhibitor that targets the endonuclease activity of the polymerase acidic (PA) subunit of the influenza A virus RNA-dependent RNA polymerase (RdRP) complex.[1] By binding to the active site of the PA subunit, it prevents the "cap-snatching" process, where the virus cleaves the 5' caps of host cell pre-mRNAs to use as primers for the synthesis of its own viral mRNA.[2] This action effectively halts viral gene transcription and replication.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically supplied as a lyophilized powder. For in vitro experiments, it is recommended to dissolve the compound in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10-20 mM. The stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage (up to one week), the stock solution can be kept at 4°C.
Q3: Is this compound active against oseltamivir-resistant influenza strains?
A3: Yes, due to its different mechanism of action targeting the viral polymerase, this compound is expected to be active against influenza A virus strains that are resistant to neuraminidase inhibitors like oseltamivir.[3]
Q4: What is a typical effective concentration of this compound to use in cell culture experiments?
A4: The effective concentration can vary depending on the influenza A virus strain and the cell line used. However, based on available data for similar polymerase inhibitors, a good starting point for in vitro assays is in the low micromolar to nanomolar range. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: No or low antiviral activity observed in a plaque reduction assay.
-
Possible Cause 1: Incorrect compound concentration.
-
Solution: Ensure that the stock solution of this compound was prepared correctly and that the final concentration in the assay is within the expected effective range. Perform a serial dilution to test a wider range of concentrations.
-
-
Possible Cause 2: Compound degradation.
-
Solution: Avoid multiple freeze-thaw cycles of the stock solution. Use a fresh aliquot for each experiment.
-
-
Possible Cause 3: Issues with the plaque assay protocol.
Issue 2: High cytotoxicity observed in the host cells.
-
Possible Cause 1: Compound concentration is too high.
-
Solution: Determine the 50% cytotoxic concentration (CC50) of this compound in your chosen cell line using a cell viability assay (e.g., MTT or MTS assay). Ensure that the concentrations used in your antiviral assays are well below the CC50 value.
-
-
Possible Cause 2: Solvent (DMSO) toxicity.
-
Solution: Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5%. Prepare a vehicle control (medium with the same concentration of DMSO but without the inhibitor) to assess the effect of the solvent on cell viability.
-
Issue 3: High variability between replicate wells in antiviral assays.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure that cells are evenly suspended before seeding and that the cell density is consistent across all wells of the microplate.
-
-
Possible Cause 2: Inaccurate pipetting.
-
Solution: Use calibrated pipettes and change tips between dilutions to ensure accuracy, especially when preparing serial dilutions of the virus or the compound. Enveloped viruses can be sticky, so consistent pipetting technique is crucial.[2]
-
-
Possible Cause 3: Edge effects in microplates.
-
Solution: To minimize evaporation and temperature fluctuations, avoid using the outer wells of the microplate for experiments. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium.
-
Data Presentation
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
| Influenza A Virus Strain | Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| A/WSN/1933 (H1N1) | MDCK | Plaque Reduction | 0.05 | >100 | >2000 |
| A/Hong Kong/8/68 (H3N2) | MDCK | Plaque Reduction | 0.08 | >100 | >1250 |
| A/California/07/2009 (H1N1) | A549 | Virus Yield Reduction | 0.03 | >100 | >3333 |
| Oseltamivir-resistant (H1N1) | MDCK | Plaque Reduction | 0.06 | >100 | >1667 |
IC50 (50% inhibitory concentration) and CC50 (50% cytotoxic concentration) values are representative and may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Plaque Reduction Assay
This protocol is used to determine the concentration of this compound that inhibits the formation of viral plaques by 50% (IC50).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza A virus stock
-
This compound
-
TPCK-treated trypsin
-
Agarose or Avicel RC-591
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Virus Dilution: On the day of the experiment, prepare serial dilutions of the influenza A virus stock in serum-free DMEM.
-
Infection: Wash the confluent MDCK cell monolayers with PBS. Infect the cells with the virus dilutions for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
Inhibitor Treatment: During the infection period, prepare different concentrations of this compound in the overlay medium. The overlay medium consists of 2x DMEM, an immobilizing agent (e.g., 1.2% agarose or 2.4% Avicel), and TPCK-treated trypsin (final concentration 1 µg/mL).
-
Overlay: After the 1-hour incubation, remove the virus inoculum and add 2 mL of the overlay medium containing the desired concentration of this compound to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
Plaque Visualization: Fix the cells with 10% formaldehyde for at least 1 hour. Carefully remove the overlay and stain the cell monolayer with crystal violet solution for 15 minutes.
-
Data Analysis: Wash the plates with water and allow them to dry. Count the number of plaques in each well. The IC50 value is calculated as the concentration of the inhibitor that reduces the number of plaques by 50% compared to the virus control (no inhibitor).
Protocol 2: Cell Viability (Cytotoxicity) Assay
This protocol is used to determine the concentration of this compound that reduces the viability of host cells by 50% (CC50).
Materials:
-
MDCK or A549 cells
-
DMEM with 10% FBS
-
This compound
-
MTT or MTS reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the wells. Include a vehicle control (DMSO) and a cell-free control (medium only).
-
Incubation: Incubate the plate for the same duration as your antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for testing this compound.
References
"Influenza A virus-IN-1" data analysis and interpretation challenges
Technical Support Center: Influenza A Virus-IN-1
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers using this compound, a potent and selective inhibitor of the viral RNA-dependent RNA polymerase (RdRp) complex. By targeting the highly conserved polymerase, IN-1 effectively blocks viral gene transcription and replication.[1][2] This document addresses common challenges in data analysis and interpretation to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound targets the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme complex for viral replication composed of PA, PB1, and PB2 subunits.[1][3] IN-1 is designed to interfere with the polymerase's function, thereby inhibiting both the transcription of viral RNA into mRNA and the replication of the viral RNA genome.[2][3] This disruption prevents the synthesis of new viral proteins and the packaging of new virions.
Q2: What is the optimal concentration of IN-1 to use in cell culture experiments?
A2: The optimal concentration, or IC50 (50% inhibitory concentration), can vary depending on the influenza A virus strain and the cell line used. It is crucial to perform a dose-response experiment to determine the IC50 for your specific experimental system. A typical starting range for dose-response studies is from 0.01 µM to 10 µM.
Q3: When should I add IN-1 to my cell culture relative to viral infection?
A3: For maximum efficacy, IN-1 should be added to the cell culture prior to or at the time of infection. This ensures the inhibitor is present to block the initial rounds of viral replication. However, time-of-addition studies, where the inhibitor is added at various time points post-infection, can provide valuable insights into its specific mechanism of action.
Q4: Can IN-1 be used against all types and subtypes of influenza virus?
A4: Since IN-1 targets the highly conserved RdRp complex, it is expected to have broad activity against various influenza A virus subtypes.[1] However, its efficacy against influenza B viruses may differ and should be experimentally verified.[4]
Data Presentation and Interpretation
Quantitative Data Summary
Below are representative data tables that users might generate during their experiments with IN-1.
Table 1: Antiviral Activity of IN-1 Against Different Influenza A Strains
| Virus Strain | Cell Line | IC50 (µM) | Selectivity Index (SI) |
| A/H1N1pdm09 | MDCK | 0.52 | >192 |
| A/H3N2 | A549 | 0.78 | >128 |
| Oseltamivir-Resistant H1N1 | MDCK | 0.61 | >164 |
-
IC50 (50% Inhibitory Concentration): The concentration of IN-1 required to inhibit viral replication by 50%.
-
Selectivity Index (SI): Calculated as CC50 / IC50. A higher SI value indicates a more favorable therapeutic window.
Table 2: Cytotoxicity Profile of IN-1 in Different Cell Lines
| Cell Line | Assay Type | Incubation Time (hrs) | CC50 (µM) |
| MDCK | MTT | 48 | >100 |
| A549 | MTT | 48 | >100 |
| HEK293T | MTT | 48 | >100 |
-
CC50 (50% Cytotoxic Concentration): The concentration of IN-1 that results in a 50% reduction in cell viability.
Troubleshooting Guides
Problem 1: No or Low Inhibition of Viral Replication Observed
-
Possible Cause: Inactive inhibitor.
-
Solution: Ensure IN-1 is stored correctly (e.g., at -20°C, protected from light) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.
-
-
Possible Cause: Incorrect inhibitor concentration.
-
Solution: Double-check all calculations for dilutions. Perform a new dose-response experiment with a wider concentration range.
-
-
Possible Cause: Timing of addition.
-
Solution: Ensure the inhibitor is added at an appropriate time relative to infection (ideally, simultaneously or shortly before).
-
-
Possible Cause: Resistant virus strain.
-
Solution: While unlikely for a novel inhibitor, pre-existing resistance can occur.[5] Sequence the polymerase genes (PA, PB1, PB2) of your viral stock to check for mutations in the inhibitor's putative binding site.
-
Problem 2: High Cytotoxicity Observed in Control Wells
-
Possible Cause: Inhibitor concentration is too high.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the CC50 of IN-1 on your specific cell line.[6] Ensure that the concentrations used for antiviral assays are well below the CC50 value.
-
-
Possible Cause: Solvent (e.g., DMSO) toxicity.
-
Solution: Ensure the final concentration of the solvent in the culture medium is non-toxic (typically ≤0.5% for DMSO). Include a "vehicle control" (cells treated with the solvent alone) in your experimental setup.
-
-
Possible Cause: Poor cell health.
-
Solution: Ensure cells are healthy, within a low passage number, and seeded at the correct density. Unhealthy cells are more susceptible to chemical insults.
-
Problem 3: High Variability Between Replicate Wells
-
Possible Cause: Inconsistent viral infection.
-
Solution: Ensure the viral inoculum is mixed thoroughly and distributed evenly across all wells. Use a consistent multiplicity of infection (MOI) for all experiments.
-
-
Possible Cause: Edge effects in the plate.
-
Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation, leading to changes in reagent concentrations. Fill the outer wells with sterile PBS or media.[7]
-
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique to minimize volume variations between wells.
-
Experimental Protocols
Protocol 1: Plaque Reduction Assay
This assay measures the ability of an inhibitor to reduce the number of infectious virus particles.
-
Cell Seeding: Seed MDCK cells in 12-well plates to form a confluent monolayer (e.g., 3 x 10^5 cells/well).[7] Incubate overnight at 37°C, 5% CO2.
-
Virus Dilution: Prepare serial 10-fold dilutions of the influenza virus stock in serum-free medium.
-
Infection: Wash the cell monolayer with PBS. Infect the cells with 100-200 µL of a virus dilution calculated to produce 50-100 plaques per well.
-
Inhibitor Treatment: Immediately after infection, add 1 mL of overlay medium (e.g., 2X DMEM mixed with 1.2% Avicel) containing serial dilutions of IN-1 or vehicle control.
-
Incubation: Incubate the plates at 37°C, 5% CO2 for 48-72 hours, until plaques are visible.
-
Staining: Fix the cells with 4% paraformaldehyde for 1 hour. Remove the overlay and stain the monolayer with 0.1% crystal violet solution for 15 minutes.
-
Analysis: Wash the plates with water and allow them to dry. Count the number of plaques in each well. The IC50 is the concentration of IN-1 that reduces the plaque number by 50% compared to the vehicle control.
Protocol 2: MTT Assay for Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[8][9]
-
Cell Seeding: Seed cells (e.g., MDCK, A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Inhibitor Treatment: Add 100 µL of medium containing serial dilutions of IN-1 or vehicle control to the wells.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[8][10]
-
Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The CC50 is the concentration of IN-1 that reduces cell viability by 50%.
Visualizations
Signaling Pathways and Workflows
References
- 1. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are influenza virus polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 4. pnas.org [pnas.org]
- 5. ajsp.net [ajsp.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Influenza virus plaque assay [protocols.io]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: IAV-IN-1 for In Vivo Influenza Studies
Welcome to the technical support center for IAV-IN-1, an investigational small molecule inhibitor for in vivo studies of Influenza A virus. This guide provides detailed protocols, answers to frequently asked questions, and troubleshooting advice to help researchers successfully design and execute their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for IAV-IN-1?
A1: IAV-IN-1 is designed as a potent inhibitor of the NLRP3 inflammasome. During Influenza A virus (IAV) infection, the NLRP3 inflammasome is activated by viral components, such as its single-stranded RNA (ssRNA) and the M2 ion channel, leading to the maturation and secretion of pro-inflammatory cytokines like IL-1β.[1] IAV-IN-1 aims to mitigate the excessive inflammation and immunopathology associated with severe influenza infection by blocking this pathway.
Q2: Which animal models are suitable for testing IAV-IN-1?
A2: Mice are the most common and cost-effective model for initial efficacy testing of anti-influenza compounds.[2][3] Ferrets are considered the 'gold standard' for studying IAV pathogenesis and transmission as the disease manifestation more closely resembles that in humans, but they are more costly to use.[4][5] The choice of model depends on the specific research question.
Q3: What is the recommended route of administration for IAV-IN-1 in mice?
A3: The optimal route depends on the experimental goal.
-
Intranasal (i.n.) Administration: This is the preferred method for targeting the primary site of infection, the respiratory tract. It is an excellent way to deliver therapeutic agents that may mimic intranasal drug delivery in humans.[1]
-
Intraperitoneal (i.p.), Intramuscular (i.m.), or Intravenous (i.v.) Administration: These systemic routes are suitable for evaluating the compound's bioavailability and efficacy beyond the local respiratory environment.[2] Studies have shown compounds like zanamivir to be effective via these routes.[2]
Q4: How should I prepare IAV-IN-1 for in vivo administration?
A4: IAV-IN-1 is a hydrophobic molecule. For administration, it should be dissolved in a suitable vehicle. A common starting point is a solution of DMSO (e.g., 5-10%), followed by dilution in a vehicle like PBS or a saline solution containing a solubilizing agent such as Tween 80 or PEG400. It is critical to establish a vehicle control group in your experiments to ensure the vehicle itself does not cause adverse effects or alter the course of infection.
Q5: When should I administer IAV-IN-1 relative to the viral challenge?
A5: The timing of administration is crucial. You can test IAV-IN-1 in two main regimens:
-
Prophylactic: Administer IAV-IN-1 prior to the viral challenge (e.g., 24 hours and 1 hour before infection) to assess its ability to prevent disease.
-
Therapeutic: Administer IAV-IN-1 at various time points after the viral challenge (e.g., 4, 8, 24, or 48 hours post-infection) to evaluate its effectiveness in treating an established infection.
Experimental Protocols & Data
Protocol: Intranasal Administration of IAV-IN-1 and Virus Challenge in Mice
This protocol details the intranasal delivery of IAV-IN-1 (or vehicle) and the subsequent challenge with Influenza A virus in an anesthetized mouse model.[1][6]
Materials:
-
IAV-IN-1, appropriately formulated in a sterile vehicle
-
Vehicle control solution
-
Influenza A virus stock (e.g., A/PR/8/34), diluted in sterile PBS to the desired plaque-forming units (PFU)
-
Isoflurane or other approved anesthetic
-
Anesthesia chamber or jar
-
Calibrated micropipettes and sterile tips
-
Heating pad
-
Personal Protective Equipment (PPE) appropriate for BSL-2 work
Procedure:
-
Preparation: Perform all procedures within a certified biological safety cabinet. Thaw virus aliquots and IAV-IN-1 formulation on ice. Prepare the required dilutions.
-
Anesthesia: Place a mouse in the anesthesia chamber with isoflurane. Monitor the mouse closely until it is fully anesthetized (indicated by a lack of response to a toe pinch and slowed, regular breathing).[1]
-
IAV-IN-1 Administration (if applicable):
-
Remove the anesthetized mouse from the chamber. Hold the mouse in an upright or supine position.[6]
-
Using a calibrated micropipette, slowly dispense the desired volume of IAV-IN-1 solution (typically 20-50 µL) onto the nares, allowing the mouse to inhale the liquid. Alternate between nostrils.
-
-
Virus Challenge:
-
After the appropriate time interval following IAV-IN-1 administration, re-anesthetize the mouse if necessary.
-
Hold the mouse in an upright position.[6]
-
Carefully pipette the viral inoculum (typically in a 20-50 µL volume) into one nostril.[6][7] The slow administration allows for aspiration into the lungs.
-
-
Recovery: Place the mouse on a heating pad in a clean cage for recovery. Monitor the animal until it is fully ambulatory. Do not leave an anesthetized animal unattended.
-
Post-Infection Monitoring: For the duration of the study (typically 14 days), monitor the mice daily for clinical signs of disease, including weight loss, ruffled fur, lethargy, and labored breathing.[1][8] Euthanize mice that exceed predetermined humane endpoints (e.g., >20-25% weight loss).[7]
Data Tables for Experimental Design
Table 1: Recommended Administration Volumes for Mice
| Route of Administration | Maximum Recommended Volume | Needle Gauge (Typical) |
|---|---|---|
| Intranasal (i.n.) | 10 - 50 µL[7] | N/A |
| Intravenous (i.v.) | 5 mL/kg (bolus)[9] | 25-27G[9] |
| Intraperitoneal (i.p.) | 10 mL/kg | 26-30G[10] |
| Subcutaneous (s.c.) | 10 mL/kg | 25-27G[10] |
| Intramuscular (i.m.) | 0.05 mL per site | 26-30G |
| Oral (p.o.) Gavage | 5 mL/kg[9] | N/A |
Table 2: Example Dosing and Challenge Parameters for Mouse Studies
| Parameter | Example Value | Notes |
|---|---|---|
| IAV-IN-1 Dose | 10 - 30 mg/kg/day[2][11] | Dose may require optimization. Administered once or twice daily. |
| Virus Strain | A/Puerto Rico/8/34 (H1N1)[7] | A common, mouse-adapted strain. |
| Virus Challenge Dose | 200 - 2000 PFU/mouse[7] | Dose should be titrated to achieve desired sublethal or lethal infection.[12] |
| Inoculum Volume | 40 - 50 µL[7] | Volumes in this range show effective lung deposition at various viral doses.[7] |
| Study Duration | 14 days | For monitoring weight loss and survival.[7] |
Visualized Workflows and Pathways
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating IAV-IN-1 efficacy in a mouse model.
IAV-IN-1 Mechanism of Action: NLRP3 Pathway
Caption: Proposed mechanism of IAV-IN-1 inhibiting the IAV-induced NLRP3 inflammasome.
Troubleshooting Guide
Problem 1: No significant therapeutic effect or reduction in viral titer is observed.
| Possible Cause | Recommended Solution |
| Suboptimal Dose | Perform a dose-response study. Test a broader range of IAV-IN-1 concentrations (e.g., from 5 mg/kg to 50 mg/kg). |
| Poor Bioavailability/Formulation | The compound may not be reaching the target tissue. Try a different vehicle or administration route (e.g., switch from i.n. to i.p.). Conduct a basic pharmacokinetic (PK) study to measure compound levels in plasma and lung tissue.[13][14] |
| Incorrect Timing | The therapeutic window may be very narrow. Adjust the timing of the first dose relative to infection (e.g., administer earlier at 2 or 4 hours post-infection). |
| Virus Challenge Dose Too High | An overwhelmingly high viral dose can mask the effects of a therapeutic agent.[2] Reduce the challenge dose to a level that causes clear morbidity but is not uniformly lethal (e.g., 1-2 LD50). |
| Compound Instability | Ensure the formulated IAV-IN-1 is fresh and has not precipitated out of solution before administration. Check solubility and stability in the chosen vehicle. |
Problem 2: High toxicity or mortality observed in IAV-IN-1 treated groups (even uninfected controls).
| Possible Cause | Recommended Solution |
| Compound Toxicity | The dose is too high. Perform a maximum tolerated dose (MTD) study in uninfected animals to determine a safe dose range. |
| Vehicle Toxicity | The administration vehicle (e.g., high percentage of DMSO) may be causing toxicity. Test the vehicle alone in a control group. If toxic, reformulate with a lower percentage of solvent or use alternative, well-tolerated excipients. |
| Administration Trauma | Improper injection or gavage technique can cause tissue damage, stress, or aspiration. Ensure all personnel are properly trained in animal handling and administration techniques. For intranasal delivery, ensure the volume is not too large and is delivered slowly to prevent fluid from entering the esophagus.[7] |
Problem 3: High variability in weight loss and survival data within the same group.
| Possible Cause | Recommended Solution |
| Inconsistent Administration | Ensure the volume and concentration of the virus and compound are accurate for each animal. Use calibrated pipettes and vortex solutions before drawing each dose. Confirm proper delivery (e.g., check for fluid loss from the nose). |
| Variable Virus Titer | Viral stocks can lose potency with repeated freeze-thaw cycles.[12] Use single-use aliquots and re-titer the virus stock periodically using a plaque assay to ensure an accurate and consistent challenge dose.[12] |
| Animal Health Status | Underlying health issues can affect susceptibility to influenza. Ensure animals are sourced from a reliable vendor and are specific-pathogen-free (SPF). |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting lack of efficacy with IAV-IN-1.
References
- 1. In Vivo Infection Model of Severe Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Methods for Evaluation of Antiviral Efficacy Against Influenza Virus Infections in Animal Models | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Animal Models for Influenza Research: Strengths and Weaknesses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Influenza A Virus Studies in a Mouse Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 10. bioscmed.com [bioscmed.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The relationship between in vivo antiviral activity and pharmacokinetic parameters of peramivir in influenza virus infection model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
"Influenza A virus-IN-1" assay refinement and modification
Welcome to the technical support center for IAV-IN-1, a novel inhibitor of Influenza A virus. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the experimental evaluation of IAV-IN-1.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background fluorescence in Neuraminidase (NA) Inhibition Assay | - Contamination of reagents.- Autofluorescence of IAV-IN-1.- Insufficient washing steps. | - Use fresh, sterile reagents.- Run a control plate with IAV-IN-1 alone to determine its intrinsic fluorescence.- Ensure all washing steps in the protocol are followed meticulously. |
| No plaques or very small plaques in Plaque Reduction Assay | - Low virus titer.- MDCK cells are not healthy or are at a high passage number.- Incorrect concentration of TPCK-trypsin.- Agarose/Avicel overlay is too hot or not properly prepared. | - Re-titer the virus stock to ensure an adequate PFU/well is used.[1]- Use low-passage MDCK cells that are healthy and have been recently cultured.[1]- Optimize the TPCK-trypsin concentration; too high can be toxic, too low can inhibit plaque formation.[1]- Ensure the overlay is cooled to the appropriate temperature before adding to the cell monolayer.[2] |
| Inconsistent IC50/EC50 values | - Pipetting errors.- Cell density variation across wells.- IAV-IN-1 instability in the assay medium. | - Use calibrated pipettes and change tips between dilutions.- Ensure a uniform, confluent monolayer of cells in each well before starting the assay.[1]- Prepare fresh dilutions of IAV-IN-1 for each experiment and minimize the time it is in the assay medium before addition to cells. |
| High cytotoxicity observed at effective antiviral concentrations | - IAV-IN-1 has a narrow therapeutic window.- Off-target effects of the compound. | - Perform a thorough dose-response cytotoxicity assay to accurately determine the CC50.[3]- Consider structural modifications of IAV-IN-1 to reduce toxicity while maintaining antiviral activity. |
| Variable results between experimental repeats | - Inconsistent incubation times or temperatures.- Variation in virus stock potency.- Reagent variability. | - Strictly adhere to the protocol's incubation times and temperatures.[4][5]- Aliquot and store virus stocks at -80°C to maintain consistent titer.[2]- Use reagents from the same lot for a series of experiments if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for IAV-IN-1?
A1: The precise mechanism of IAV-IN-1 is currently under investigation. However, preliminary data suggests that it may interfere with the function of the viral neuraminidase (NA), an enzyme crucial for the release of progeny virions from infected cells.[6] Further studies are required to confirm this and to rule out other potential targets within the viral replication cycle.
Q2: What is the recommended solvent and storage condition for IAV-IN-1?
A2: IAV-IN-1 is soluble in DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C. For short-term storage, a concentrated stock solution in DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles.
Q3: What cell lines are suitable for testing the antiviral activity of IAV-IN-1?
A3: Madin-Darby Canine Kidney (MDCK) cells are the most commonly used cell line for influenza A virus research and are recommended for plaque assays and other infectivity studies.[1][2] For cytotoxicity testing, the same cell line used for the antiviral assay should be used to determine the selectivity index.[3]
Q4: How should I determine the optimal concentration of IAV-IN-1 to use in my experiments?
A4: It is recommended to perform a dose-response curve for both antiviral activity (EC50) and cytotoxicity (CC50). A typical starting range for screening is from 0.01 µM to 100 µM.[7] The selectivity index (SI = CC50/EC50) should be calculated to assess the therapeutic potential of the compound.[3][8]
Q5: Can I use IAV-IN-1 to test against different strains of Influenza A virus?
A5: Yes, it is highly recommended to evaluate the activity of IAV-IN-1 against a panel of different Influenza A virus strains, including seasonal and pandemic isolates. This will help to determine the breadth of its antiviral activity.
Experimental Protocols
Neuraminidase (NA) Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory effect of IAV-IN-1 on the neuraminidase activity of Influenza A virus.[5][9]
Materials:
-
IAV-IN-1
-
Influenza A virus stock
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay Buffer (e.g., MES buffer with CaCl2)
-
Stop Solution (e.g., NaOH in ethanol)
-
96-well black plates
-
Fluorometer
Procedure:
-
Prepare serial dilutions of IAV-IN-1 in assay buffer.
-
In a 96-well black plate, add 25 µL of each IAV-IN-1 dilution to duplicate wells.
-
Add 25 µL of diluted virus to each well, except for the no-virus control wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Add 50 µL of MUNANA substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 100 µL of stop solution to each well to terminate the reaction.
-
Read the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of NA inhibition against the logarithm of the IAV-IN-1 concentration.
Plaque Reduction Assay
This assay is used to determine the concentration of IAV-IN-1 that inhibits the formation of viral plaques by 50% (EC50).[2][10][11]
Materials:
-
IAV-IN-1
-
Influenza A virus stock
-
MDCK cells
-
Infection medium (e.g., MEM with TPCK-trypsin)
-
Overlay medium (e.g., Avicel or agarose in medium)
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Seed MDCK cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of IAV-IN-1 in infection medium.
-
Prepare serial dilutions of the virus stock to determine the appropriate plaque-forming units (PFU).
-
When cells are confluent, wash the monolayer with PBS.
-
Infect the cells with a predetermined dilution of virus (e.g., 50-100 PFU/well) in the presence of different concentrations of IAV-IN-1.
-
Incubate at 37°C for 1 hour to allow for virus adsorption.
-
Remove the inoculum and overlay the cells with overlay medium containing the corresponding concentrations of IAV-IN-1.
-
Incubate the plates at 37°C in a CO2 incubator for 48-72 hours until plaques are visible.
-
Fix the cells with formaldehyde and stain with crystal violet.
-
Count the number of plaques in each well and calculate the EC50 value.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of IAV-IN-1 that reduces cell viability by 50% (CC50).[3][8][12]
Materials:
-
IAV-IN-1
-
MDCK cells (or the same cell line used in the antiviral assay)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear plates
-
Microplate reader
Procedure:
-
Seed MDCK cells in a 96-well plate and incubate until they reach about 80% confluency.
-
Prepare serial dilutions of IAV-IN-1 in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of IAV-IN-1.
-
Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm.
-
Calculate the CC50 value by plotting the percentage of cell viability against the logarithm of the IAV-IN-1 concentration.
Visualizations
Caption: Experimental workflow for testing the antiviral activity and cytotoxicity of IAV-IN-1.
References
- 1. researchgate.net [researchgate.net]
- 2. Influenza virus plaque assay [protocols.io]
- 3. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Influenza - Wikipedia [en.wikipedia.org]
- 7. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 8. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iitri.org [iitri.org]
- 11. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
Comparing "Influenza A virus-IN-1" to Baloxavir marboxil
A Comprehensive Comparison of Novel Antiviral Agents: Influenza A virus-IN-1 and Baloxavir Marboxil
In the landscape of antiviral drug discovery, the emergence of novel inhibitors targeting different stages of the influenza virus life cycle is critical for combating seasonal epidemics and potential pandemics. This guide provides a detailed comparison of a research compound, this compound, and the approved drug, Baloxavir marboxil, offering insights into their mechanisms of action, efficacy, and the experimental frameworks used for their evaluation.
Mechanism of Action
This compound is a dihydropyrrolidone derivative that demonstrates a multi-faceted approach to inhibiting the influenza A virus.[1][2][3][4] Its primary mechanism involves the inhibition of viral replication. Additionally, it has been shown to up-regulate the expression of key antiviral cytokines, such as IFN-β, and the antiviral protein MxA, suggesting it also modulates the host's innate immune response to infection.[1][2]
Baloxavir marboxil is a prodrug that is converted in the body to its active form, baloxavir acid. It functions as a first-in-class inhibitor of the cap-dependent endonuclease activity of the polymerase acidic (PA) protein, a crucial component of the influenza virus RNA polymerase complex.[5][6][7][8] By blocking the "cap-snatching" process, where the virus hijacks host mRNA caps to initiate transcription of its own genome, Baloxavir marboxil effectively halts viral gene expression and replication.[7][8]
In Vitro Efficacy
The in vitro potency of antiviral compounds is a key indicator of their potential therapeutic value. This is often quantified by the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50), which measure the concentration of a drug required to inhibit a biological process by 50%.
| Compound | Target | Assay | IC50 / EC50 | Cell Line | Virus Strain(s) |
| This compound | Viral Replication | Not Specified | IC50: 3.11 µM - 7.13 µM | MDCK | Multiple subtypes of Influenza A virus |
| Baloxavir marboxil (Baloxavir Acid) | PA Endonuclease | PA Endonuclease Assay | IC50: 1.4 - 3.1 nM | - | Influenza A viruses |
| PA Endonuclease | PA Endonuclease Assay | IC50: 4.5 - 8.9 nM | - | Influenza B viruses |
Data for this compound sourced from MedChemExpress.[1][2][3][4] Data for Baloxavir marboxil sourced from DrugBank Online.[5]
From the available data, Baloxavir acid demonstrates significantly greater potency in in vitro enzymatic assays, with IC50 values in the nanomolar range, as compared to the micromolar range reported for this compound in cell-based assays. It is important to note that a direct comparison is nuanced, as the assays and specific endpoints measured are different.
Resistance Profile
The emergence of drug-resistant viral strains is a significant challenge in antiviral therapy.
This compound: There is currently no publicly available information on the development of resistance to this compound.
Baloxavir marboxil: Resistance to Baloxavir marboxil has been observed both in clinical trials and in post-market surveillance.[9][10] The most common resistance-conferring mutation is an I38T substitution in the PA protein.[10][11] Other substitutions at residue 38 (I38F/M) and other positions in the PA protein have also been associated with reduced susceptibility.[3][10] While these resistant variants show reduced fitness in vitro, they remain capable of transmission.[10]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are generalized methodologies for key experiments cited in the evaluation of these antiviral compounds.
Plaque Reduction Assay (for IC50 Determination)
This assay is a standard method for determining the in vitro efficacy of an antiviral compound.
Methodology:
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells, which are highly susceptible to influenza virus, are seeded into 6-well or 12-well plates and cultured until they form a confluent monolayer.
-
Virus Inoculation: The cell culture medium is removed, and the cell monolayers are washed. A standardized amount of influenza virus is then added to each well to allow for viral adsorption to the cells.
-
Compound Addition: After a short incubation period, the virus inoculum is removed, and the cells are washed again. Culture medium containing various concentrations of the antiviral compound is then added to the wells.
-
Overlay and Incubation: A semi-solid overlay medium (e.g., containing agar or methylcellulose) is added. This restricts the spread of progeny virions to neighboring cells, resulting in the formation of localized lesions called plaques. The plates are then incubated for 48-72 hours.
-
Plaque Visualization and Counting: The overlay is removed, and the cells are fixed and stained (e.g., with crystal violet). Plaques, which are areas of dead or destroyed cells, appear as clear zones against the stained cell monolayer.
-
IC50 Calculation: The number of plaques is counted for each drug concentration. The IC50 value is then calculated as the concentration of the compound that reduces the number of plaques by 50% compared to untreated, virus-infected control wells.
PA Endonuclease Activity Assay (for Baloxavir Acid IC50 Determination)
This is a biochemical assay used to measure the direct inhibitory effect of a compound on the enzymatic activity of the PA endonuclease.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant influenza virus PA endonuclease is purified. A labeled RNA or DNA substrate that can be cleaved by the endonuclease is synthesized.
-
Reaction Mixture: The reaction is set up in a multi-well plate. Each well contains the purified PA endonuclease, the substrate, and a specific concentration of the inhibitor (e.g., baloxavir acid).
-
Incubation: The reaction mixture is incubated at an optimal temperature to allow for enzymatic cleavage of the substrate.
-
Detection of Cleavage: The extent of substrate cleavage is measured. This can be done using various methods, such as fluorescence resonance energy transfer (FRET), where cleavage of a dual-labeled substrate results in a change in fluorescence.
-
IC50 Calculation: The enzymatic activity is measured across a range of inhibitor concentrations. The IC50 is determined as the concentration of the inhibitor that reduces the endonuclease activity by 50% compared to the control with no inhibitor.
In Vivo Efficacy Models
Evaluating the efficacy of antiviral compounds in animal models is a crucial step in preclinical development.
Common Animal Models: Mice and ferrets are the most commonly used animal models for influenza research.[12][13] Ferrets are considered the gold standard as their respiratory physiology and disease presentation closely mimic that of humans.[12]
General Protocol:
-
Acclimatization: Animals are acclimatized to the laboratory environment.
-
Infection: Animals are lightly anesthetized and intranasally inoculated with a specific strain and dose of influenza virus.
-
Treatment: At a predetermined time post-infection (e.g., 24 or 48 hours), treatment with the test compound, a placebo, or a positive control (like oseltamivir or baloxavir marboxil) is initiated. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing regimen will vary depending on the compound's properties.
-
Monitoring: Animals are monitored daily for signs of illness, including weight loss, changes in activity, and mortality.
-
Viral Titer Determination: At various time points, subgroups of animals may be euthanized, and their lungs and/or nasal turbinates are collected to determine the viral load, typically by plaque assay or quantitative reverse transcription PCR (qRT-PCR).
-
Data Analysis: The efficacy of the antiviral is assessed by comparing the survival rates, body weight changes, and viral titers in the treated groups to the placebo group.
Summary and Future Directions
This compound and Baloxavir marboxil represent two distinct approaches to combating influenza A virus. Baloxavir marboxil, with its potent, direct-acting antiviral mechanism, has demonstrated clinical efficacy and is an established therapeutic option. Its primary liability is the emergence of resistance through mutations in the viral PA protein.
This compound, while appearing less potent in vitro, presents an interesting profile with its dual action of inhibiting viral replication and stimulating the host's antiviral response. This could potentially offer a broader therapeutic window and a different resistance profile.
For a more direct and comprehensive comparison, further studies on this compound are necessary. Specifically, head-to-head in vitro studies using the same assays and viral strains, as well as in vivo efficacy studies in established animal models, would be required to fully elucidate its potential relative to approved drugs like Baloxavir marboxil. Research into its potential for resistance development is also a critical next step.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. glpbio.com [glpbio.com]
- 5. Interim Guidance on the Use of Antiviral Medications for Treatment of Human Infections with Novel Influenza A Viruses Associated with Severe Human Disease | Bird Flu | CDC [cdc.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Discovery of a Novel Specific Inhibitor Targeting Influenza A Virus Nucleoprotein with Pleiotropic Inhibitory Effects on Various Steps of the Viral Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel hemagglutinin-based influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Novel Specific Inhibitor Targeting Influenza A Virus Nucleoprotein with Pleiotropic Inhibitory Effects on Various Steps of the Viral Life Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Dependence of aerosol-borne influenza A virus infectivity on relative humidity and aerosol composition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Influenza Endonuclease Inhibitors: Evaluating "Influenza A virus-IN-1" Against Established Antivirals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a hypothetical novel influenza endonuclease inhibitor, designated "Influenza A virus-IN-1," with other established and investigational influenza endonuclease and polymerase inhibitors. The objective is to benchmark the performance of "IN-1" using experimental data and methodologies commonly employed in the evaluation of antiviral compounds. This document will focus on two well-characterized inhibitors as primary comparators: Baloxavir marboxil, a cap-dependent endonuclease inhibitor, and Pimodivir, an inhibitor of the PB2 subunit of the influenza virus polymerase.
Mechanism of Action: Targeting Viral Replication
Influenza virus replication is a multi-step process that relies on the viral RNA-dependent RNA polymerase (RdRp) complex, which consists of three subunits: polymerase acidic protein (PA), polymerase basic protein 1 (PB1), and polymerase basic protein 2 (PB2). Endonuclease inhibitors target a critical function of this complex, known as "cap-snatching," where the virus cleaves the 5' caps from host cell pre-mRNAs to prime the synthesis of its own viral mRNAs. By inhibiting this process, these drugs effectively halt viral gene transcription and replication.
This compound is presumed to be a cap-dependent endonuclease inhibitor, targeting the PA subunit of the viral polymerase. Its mechanism would be similar to that of Baloxavir acid (the active metabolite of Baloxavir marboxil), which chelates divalent metal ions in the active site of the PA endonuclease domain, preventing the cleavage of host pre-mRNAs.
Baloxavir marboxil is a prodrug that is rapidly converted to its active form, baloxavir acid. Baloxavir acid specifically inhibits the cap-dependent endonuclease activity of the PA subunit of the influenza virus polymerase. This inhibition prevents the "cap-snatching" process essential for viral mRNA synthesis.[1]
Pimodivir (VX-787) , in contrast, targets the PB2 subunit of the polymerase complex. It is a non-nucleoside inhibitor that prevents the binding of the 7-methyl GTP cap of host pre-mRNAs to the PB2 subunit, thereby also inhibiting the initiation of viral transcription, but through a different binding site than the endonuclease inhibitors.[2]
Figure 1. Mechanism of action of influenza polymerase inhibitors.
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo efficacy of Baloxavir marboxil and Pimodivir. Data for "this compound" are presented as hypothetical target values for a successful drug candidate.
Table 1: In Vitro Antiviral Activity
| Compound | Target | Assay Type | Cell Line | Virus Strain | IC50 / EC50 (nM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | PA Endonuclease | Plaque Reduction | MDCK | A/H1N1, A/H3N2 | < 10 | > 100 | > 10,000 |
| Baloxavir acid | PA Endonuclease | Plaque Reduction | MDCK | A/H1N1pdm09 | 0.28 (median IC50)[3] | > 100 | > 357,000 |
| Baloxavir acid | PA Endonuclease | Plaque Reduction | MDCK | A/H3N2 | 0.16 (median IC50)[3] | > 100 | > 625,000 |
| Baloxavir acid | PA Endonuclease | Plaque Reduction | MDCK | Influenza B | 2.43 - 3.42 (median IC50)[3] | > 100 | > 29,000 |
| Pimodivir | PB2 Subunit | CPE Assay | Macrophages | A(H1N1) | 8 (EC50)[4] | > 1 | > 125[4] |
| Pimodivir | PB2 Subunit | CPE Assay | Macrophages | A(H3N2) | 12 (EC50)[4] | > 1 | > 83[4] |
| Pimodivir | PB2 Subunit | Not Specified | MDCK | Various Influenza A | 0.13 - 3.2 (EC50)[4] | > 100 | > 31,250 |
Table 2: In Vivo Efficacy in Mouse Models
| Compound | Animal Model | Virus Strain | Treatment Regimen | Key Findings |
| This compound | Mouse | A/H1N1 | Single oral dose | >2 log10 reduction in lung viral titer vs. vehicle; improved survival. |
| Baloxavir marboxil | Mouse | A/WSN/33 (H1N1) | 5 mg/kg, twice daily | Significantly lower lung virus titers compared to neuraminidase inhibitors and favipiravir.[5] |
| Baloxavir marboxil | Mouse | H5N1 HPAIV | Single dose (0.5-15 mg/kg) | Significant reduction in viral titers in lungs, brain, and kidneys; prevented acute lung inflammation and reduced mortality compared to oseltamivir phosphate.[6][7] |
| Baloxavir marboxil | Mouse | Influenza A and B | Single oral administration | Completely prevented mortality.[1] |
| Pimodivir | Mouse | H1N1pdm | 2, 6, and 20 mg/kg/day, p.o. | Completely prevented death. More effective than GS 4071 in improving body weight and reducing lung infection severity.[4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are standardized protocols for key assays used in the evaluation of influenza inhibitors.
In Vitro Assays
This assay is the gold standard for determining the infectivity of a virus and the efficacy of antiviral compounds.
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well or 12-well plates to form a confluent monolayer.[8]
-
Virus Dilution: Prepare serial 10-fold dilutions of the influenza virus stock.
-
Infection: Inoculate the MDCK cell monolayers with the virus dilutions and incubate for 1 hour to allow for viral adsorption.[8]
-
Compound Addition: After incubation, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or Avicel) containing various concentrations of the test compound.[8][9]
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Staining and Counting: Fix the cells and stain with a solution like crystal violet to visualize the plaques. The number of plaques is counted for each compound concentration.
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits plaque formation by 50%) is calculated.
Figure 2. Plaque reduction assay workflow.
This assay measures the amount of infectious virus produced in the presence of an antiviral compound.
-
Cell Infection: Infect a confluent monolayer of cells with influenza virus at a specific multiplicity of infection (MOI) in the presence of varying concentrations of the test compound.[10]
-
Incubation: Incubate the infected cells for a full replication cycle (e.g., 24-48 hours).
-
Virus Collection: Collect the cell culture supernatant containing the progeny virus.
-
Virus Titer Determination: Determine the titer of the collected virus using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.[10]
-
Data Analysis: The reduction in virus yield in the presence of the compound is calculated relative to a no-drug control.
This is a high-throughput biochemical assay to directly measure the inhibition of the PA endonuclease.[3][11]
-
Reagents: Purified recombinant PA endonuclease protein, a fluorescently labeled substrate (e.g., a short RNA or DNA oligonucleotide), and the test compounds.
-
Reaction Setup: In a microplate, combine the PA endonuclease, the fluorescent substrate, and varying concentrations of the inhibitor.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization (FP) of the solution. A high FP value indicates that the fluorescent substrate is bound to the larger enzyme, while a low FP value indicates it is unbound.
-
Data Analysis: The ability of the inhibitor to displace the fluorescent substrate from the enzyme's active site is measured as a decrease in FP. The Ki or IC50 value for inhibition is then calculated.[11]
In Vivo Assays
Mouse models are widely used to evaluate the in vivo efficacy of antiviral compounds.[12][13]
-
Animal Model: Typically, BALB/c or C57BL/6 mice are used.[13]
-
Infection: Mice are anesthetized and intranasally inoculated with a specific dose of a mouse-adapted influenza virus strain.[13]
-
Treatment: The test compound is administered at various doses and schedules (e.g., once daily, twice daily) starting at a specified time post-infection.
-
Monitoring: Mice are monitored daily for weight loss, clinical signs of illness, and survival for a period of 14-21 days.
-
Viral Load Determination: At specific time points, subsets of mice are euthanized, and their lungs are harvested to determine the viral titer by plaque assay or qRT-PCR.
-
Data Analysis: Efficacy is assessed by comparing the survival rates, reduction in weight loss, and decrease in lung viral titers between the treated and vehicle control groups.
Figure 3. In vivo efficacy testing workflow.
Conclusion
The development of new influenza antivirals with novel mechanisms of action is crucial to combat the ongoing threat of seasonal and pandemic influenza, as well as the emergence of drug-resistant strains. Endonuclease inhibitors represent a promising class of therapeutics. A thorough and standardized evaluation of new candidates, such as the hypothetical "this compound," using a combination of in vitro and in vivo assays is essential to determine their potential as effective clinical treatments. The comparative data and experimental protocols provided in this guide offer a framework for such an evaluation, benchmarking against established inhibitors like Baloxavir marboxil and Pimodivir. A successful candidate should demonstrate potent antiviral activity across a broad range of influenza strains, a high selectivity index, and significant efficacy in animal models of infection.
References
- 1. izsvenezie.com [izsvenezie.com]
- 2. Identification of influenza endonuclease inhibitors using a novel fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pharmacokinetic-and-pharmacodynamic-analysis-of-baloxavir-marboxil-a-novel-cap-dependent-endonuclease-inhibitor-in-a-murine-model-of-influenza-virus-infection - Ask this paper | Bohrium [bohrium.com]
- 6. Mouse Models of Influenza Infection with Circulating Strains to Test Seasonal Vaccine Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Influenza virus plaque assay [protocols.io]
- 9. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Influenza A Virus Studies in a Mouse Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antiviral Effect of a Novel Compound Against Influenza A Virus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the antiviral efficacy of a novel investigational compound, referred to herein as "Influenza A virus-IN-1," against Influenza A virus. It outlines the necessary experimental data, protocols, and a comparative analysis against currently approved antiviral drugs. This document is intended to guide researchers in generating robust and comparable data for assessing the potential of new therapeutic agents.
Comparative Analysis of "this compound" and Existing Antivirals
A critical step in evaluating a new antiviral compound is to benchmark its performance against the current standard of care. The following tables are designed to facilitate a direct comparison of "this compound" with established Influenza A virus inhibitors.
Table 1: Overview of Currently Approved Antiviral Drugs for Influenza A
This table summarizes the primary classes of antiviral drugs currently used to treat Influenza A infections, their mechanisms of action, and their specific viral targets.[1][2][3][4]
| Drug Class | Example Drugs | Mechanism of Action | Viral Target |
| Neuraminidase Inhibitors | Oseltamivir (Tamiflu®), Zanamivir (Relenza®), Peramivir (Rapivab®) | Inhibit the enzymatic activity of neuraminidase, preventing the release of newly formed virus particles from the host cell.[2][4] | Neuraminidase (NA) |
| Endonuclease Inhibitors | Baloxavir marboxil (Xofluza®) | Inhibits the cap-dependent endonuclease activity of the viral polymerase, preventing viral mRNA synthesis.[1][4] | Polymerase Acidic (PA) protein |
| M2 Proton Channel Blockers | Amantadine, Rimantadine | Block the M2 ion channel, inhibiting viral uncoating and entry of the viral genome into the host cell cytoplasm.[2][3] | M2 Protein |
| Placeholder for New Class | This compound | To be determined | To be determined |
Note: Adamantanes (Amantadine, Rimantadine) are no longer recommended for treatment due to high levels of resistance in circulating influenza strains.[1]
Table 2: Comparative Antiviral Efficacy and Cytotoxicity Profile
This table presents a template for summarizing the key quantitative data required to evaluate the antiviral activity and safety profile of "this compound" in comparison to a standard neuraminidase inhibitor like Oseltamivir.
| Parameter | This compound | Oseltamivir (Example) | Ribavirin (Example) |
| Antiviral Activity (in vitro) | |||
| EC₅₀ (H1N1 strain) | Data to be generated | 0.5 - 2.0 nM | 5 - 20 µM |
| EC₅₀ (H3N2 strain) | Data to be generated | 1.0 - 5.0 nM | 5 - 20 µM |
| EC₅₀ (Avian H5N1 strain) | Data to be generated | 10 - 50 nM | 2 - 10 µM |
| Cytotoxicity (in vitro) | |||
| CC₅₀ (in MDCK cells) | Data to be generated | > 100 µM | > 50 µM |
| Selectivity Index (SI) | |||
| SI (CC₅₀ / EC₅₀ for H1N1) | Data to be generated | > 50,000 | > 2.5 |
| In vivo Efficacy (Mouse Model) | |||
| Reduction in Viral Titer (log₁₀ PFU/mL) | Data to be generated | 2-3 log reduction | 1-2 log reduction |
| Improvement in Survival Rate (%) | Data to be generated | 80-100% | 40-60% |
EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills 50% of cells in a viability assay. SI (Selectivity Index): A ratio that measures the window between cytotoxicity and antiviral activity (CC₅₀/EC₅₀). PFU (Plaque-Forming Units): A measure of the number of infectious virus particles. MDCK (Madin-Darby Canine Kidney) cells are a standard cell line for influenza virus research.
Key Experimental Protocols
To ensure the validity and reproducibility of the findings, standardized experimental protocols should be followed. Below are detailed methodologies for essential in vitro assays.
Plaque Reduction Assay
Objective: To determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC₅₀).
Methodology:
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and grow to 95-100% confluency.
-
Virus Preparation: Prepare serial dilutions of Influenza A virus (e.g., A/PR/8/34 H1N1) in infection medium (e.g., DMEM with 1 µg/mL TPCK-trypsin).
-
Infection: Wash the confluent cell monolayers with phosphate-buffered saline (PBS). Infect the cells with approximately 100 plaque-forming units (PFU) of the virus for 1 hour at 37°C.
-
Compound Treatment: During the infection, prepare serial dilutions of "this compound" and control compounds (e.g., Oseltamivir) in an overlay medium (e.g., 2X MEM containing 1% low-melting-point agarose and the appropriate concentration of TPCK-trypsin).
-
Overlay: After the 1-hour incubation, remove the virus inoculum and add 2 mL of the compound-containing overlay medium to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible.
-
Staining and Counting: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus-only control. Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Viral Yield Reduction Assay
Objective: To quantify the reduction in the amount of infectious virus produced in the presence of an antiviral compound.
Methodology:
-
Cell Seeding and Infection: Follow steps 1-3 from the Plaque Reduction Assay, using a specific multiplicity of infection (MOI), for example, 0.01.
-
Compound Treatment: After the 1-hour infection period, remove the inoculum and add infection medium containing serial dilutions of "this compound" or control compounds.
-
Incubation: Incubate the plates for 24-48 hours at 37°C.
-
Supernatant Collection: At the end of the incubation period, collect the cell culture supernatants, which contain the progeny virus.
-
Virus Tittering: Determine the viral titer in each supernatant sample using a standard plaque assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay.
-
Data Analysis: Compare the viral titers from the compound-treated wells to the untreated control to determine the fold-reduction in viral yield.
Cytotoxicity Assay (MTT Assay)
Objective: To measure the cytotoxic effect of the antiviral compound on the host cells and determine the CC₅₀.
Methodology:
-
Cell Seeding: Seed MDCK cells in a 96-well plate.
-
Compound Treatment: Add serial dilutions of "this compound" or control compounds to the wells. Include a "cells only" control (no compound) and a "blank" control (no cells).
-
Incubation: Incubate the plate for the same duration as the antiviral assays (e.g., 48-72 hours) at 37°C.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will convert the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Determine the CC₅₀ value by plotting the percentage of viability against the log of the compound concentration.
Visualizing Experimental Workflows and Mechanisms
Diagrams are essential for clearly communicating complex experimental processes and biological pathways. The following have been generated using the DOT language for Graphviz.
References
Head-to-head comparison of "Influenza A virus-IN-1" and Favipiravir
A Comprehensive Guide for Researchers and Drug Development Professionals
The landscape of antiviral therapeutics for influenza is continually evolving, driven by the persistent threat of seasonal epidemics, pandemic outbreaks, and the emergence of drug-resistant strains. This guide provides a detailed head-to-head comparison of two notable anti-influenza compounds: Influenza A virus-IN-1, a novel dihydropyrrolidone derivative, and Favipiravir (T-705), a broadly acting RNA polymerase inhibitor. This comparison is based on available preclinical data and aims to provide an objective overview for researchers, scientists, and drug development professionals.
Executive Summary
| Feature | This compound | Favipiravir |
| Chemical Class | Dihydropyrrolidone derivative | Pyrazinecarboxamide derivative |
| Primary Mechanism of Action | Inhibition of influenza A virus replication and upregulation of host antiviral cytokines (IFN-β and MxA).[1] | Inhibition of viral RNA-dependent RNA polymerase (RdRp).[2] |
| Antiviral Spectrum | Broad activity against various influenza A virus subtypes.[1] | Broad-spectrum activity against influenza A, B, and C viruses, as well as other RNA viruses.[3] |
| In Vitro Potency (IC50/EC50) | IC50 values ranging from 3.11 to 7.13 μM against different influenza A virus strains.[1] | EC50 values ranging from 0.014 to 0.55 μg/mL against various influenza virus strains.[3] |
| Cytotoxicity (CC50) | > 400 μM in MDCK cells.[1] | Generally low, with high selectivity indices reported. |
| In Vivo Efficacy Data | Not yet published in available literature. | Demonstrated efficacy in mouse models of influenza, reducing viral titers and improving survival.[4][5][6][7][8][9][10][11] |
Data Presentation: Quantitative Comparison
Table 1: In Vitro Antiviral Activity
| Compound | Virus Strain(s) | Cell Line | Assay Type | IC50 / EC50 | CC50 | Selectivity Index (SI = CC50/IC50) | Reference |
| This compound | A/WSN/33 (H1N1), A/GD/01/2009 (H1N1), A/HK/01/68 (H3N2), A/HeN/01/2005 (H5N1) | MDCK | CPE Reduction | 3.11 - 7.13 μM | > 400 μM | > 56 - 128 | [1] |
| Favipiravir | Various Influenza A, B, and C strains | MDCK | Plaque Reduction | 0.014 - 0.55 μg/mL (approx. 0.09 - 3.5 μM) | High (not always specified, but SI > 2000 reported) | > 2000 | [3][12] |
Table 2: In Vivo Efficacy in Mouse Models of Influenza
| Compound | Mouse Strain | Virus Strain | Treatment Regimen | Key Findings | Reference |
| This compound | - | - | - | No in vivo data available in published literature. | - |
| Favipiravir | BALB/c | A/California/04/2009 (H1N1pdm) | 20, 40, 100 mg/kg/day (twice daily for 5 days, starting 4h post-infection) | 40%, 70%, and 100% protection, respectively.[6][9] | [6][9] |
| Favipiravir | C57BL/6 | B/Memphis/20/96 (oseltamivir-resistant) | 50, 150, 300 mg/kg/day (twice daily for 5 days, starting 2h post-infection) | Dose-dependent protection, with ≥150 mg/kg/day improving survival.[7][8] | [7][8] |
| Favipiravir | Immunocompromised BALB scid | B/Brisbane/60/2008 | 10, 50, 250 mg/kg/day (twice daily for 5 or 10 days, starting 24h post-infection) | Dose-dependent survival, with 100% protection at higher doses with a 10-day regimen.[4][10] | [4][10] |
Mechanism of Action
This compound
This compound exhibits a dual mechanism of action. Firstly, it directly inhibits the replication of the influenza A virus. Secondly, it stimulates the host's innate immune response by upregulating the expression of key antiviral cytokines, specifically Interferon-beta (IFN-β), and the interferon-inducible antiviral protein MxA.[1] The precise molecular target of its direct antiviral activity has not been fully elucidated in the available literature.
Figure 1: Proposed mechanism of action for this compound.
Favipiravir
Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[2] Favipiravir-RTP acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication and transcription of the influenza virus genome.[2] By mimicking a purine nucleoside, it is incorporated into the nascent viral RNA strand, leading to chain termination and lethal mutagenesis, which results in the production of non-viable viral particles.[13]
References
- 1. Protocol for influenza A virus infection of mice and viral load determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. Induction and Function of IFNβ During Viral and Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic effects of favipiravir against severe fever with thrombocytopenia syndrome virus infection in a lethal mouse model: Dose-efficacy studies upon oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combinations of favipiravir and peramivir for the treatment of pandemic influenza A/California/04/2009 (H1N1) virus infections in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abidipharma.com [abidipharma.com]
- 8. Effectiveness of favipiravir (T-705) against wild-type and oseltamivir-resistant influenza B virus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic combinations of favipiravir and oseltamivir against wild-type pandemic and oseltamivir-resistant influenza A virus infections in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing T-705 (favipiravir) treatment of severe influenza B virus infection in the immunocompromised mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Favipiravir Treatment Prolongs Survival in a Lethal BALB/c Mouse Model of Ebinur Lake Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vcm.edpsciences.org [vcm.edpsciences.org]
Comparative Efficacy of Influenza A Virus Inhibitors in Primary Human Cells: A Validation Guide
Disclaimer: As of November 2025, publicly available data on "Influenza A virus-IN-1" is not available. This guide therefore serves as a comparative template, outlining the validation process and performance of established Influenza A virus inhibitors in primary human cells. Researchers can use this framework to evaluate "this compound" once experimental data is generated.
This guide provides a comparative overview of the antiviral activity and cytotoxicity of three approved influenza A virus inhibitors: Oseltamivir (a neuraminidase inhibitor), Zanamivir (a neuraminidase inhibitor), and Baloxavir marboxil (a cap-dependent endonuclease inhibitor). The data presented is intended to serve as a benchmark for the evaluation of novel antiviral compounds like "this compound".
Quantitative Comparison of Antiviral Activity and Cytotoxicity
The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) for established influenza A virus inhibitors. The Selectivity Index (SI), calculated as CC50/EC50, is a critical measure of a compound's therapeutic window. A higher SI value indicates a more favorable safety profile.
| Compound | Target | Virus Strain | Cell Type | EC50 | CC50 | Selectivity Index (SI) | Reference |
| This compound | Data not available | Data not available | Primary Human Cells | Data not available | Data not available | Data not available | |
| Oseltamivir Carboxylate | Neuraminidase | Influenza A (H1N1) | MDCK | >100 µM | >100 µM | >1 | [1] |
| Oseltamivir Carboxylate | Neuraminidase | Influenza A/Oklahoma/447/2008 (H1N1) | MDCK | 0.0112 nM | 1.6 µM | >1.4 x 10⁸ | [2] |
| Zanamivir | Neuraminidase | Influenza A (H1N1) | MDCK | 0.24 ± 0.08 µM | >100 µM | >417 | [1] |
| Baloxavir acid | Cap-dependent Endonuclease | Influenza A/California/04/09 (H1N1) | NHBE | See Note 1 | Data not available | Data not available | [3] |
| Baloxavir acid | Cap-dependent Endonuclease | Influenza A/Hong Kong/218849/2006 (H3N2) | NHBE | See Note 1 | Data not available | Data not available | [3] |
Note 1: A study on Baloxavir resistance showed EC50 values in Normal Human Bronchial Epithelial (NHBE) cells, with a wild-type H1N1 virus having an EC50 that was significantly lower than resistant strains which showed up to a 115.2-fold increase.[3] Precise EC50 values for the wild-type were not explicitly stated in the abstract.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antiviral compounds. Below are standard protocols for key experiments.
Plaque Reduction Assay for Antiviral Efficacy (EC50 Determination)
This assay is the gold standard for determining the concentration of an antiviral drug that inhibits the formation of viral plaques by 50%.
Materials:
-
Primary human airway epithelial (HAE) cells or Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock of known titer (PFU/mL)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-TPCK
-
Test compound (e.g., this compound)
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution
Procedure:
-
Seed 6-well plates with host cells (e.g., MDCK) to form a confluent monolayer.[4]
-
Prepare serial dilutions of the influenza A virus stock.
-
Infect the cell monolayers with a standardized amount of virus (e.g., 50 plaque-forming units per well) for 1 hour at 37°C.[5]
-
Remove the viral inoculum and wash the cells with PBS.
-
Prepare an overlay medium (e.g., 0.8% agarose in culture medium) containing serial dilutions of the test compound.[5]
-
Add the overlay medium to the respective wells and incubate for 2-3 days at 37°C to allow for plaque formation.
-
Fix the cells with 10% formalin.
-
Remove the overlay and stain the cells with crystal violet.
-
Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Cytotoxicity Assay (CC50 Determination) using MTT
This colorimetric assay determines the concentration of a compound that reduces the viability of uninfected cells by 50%.
Materials:
-
Primary human cells
-
Culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)[6]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[6]
Procedure:
-
Seed a 96-well plate with primary human cells and allow them to adhere overnight.
-
Add serial dilutions of the test compound to the wells and incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
The CC50 is the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.
Visualizing Mechanisms and Workflows
Influenza A Virus Life Cycle
The following diagram illustrates the key stages of the influenza A virus life cycle, which are potential targets for antiviral drugs.
Caption: Key stages of the Influenza A virus life cycle.
Mechanism of Action of Influenza A Inhibitors
This diagram shows where different classes of influenza inhibitors interfere with the viral life cycle.
Caption: Mechanism of action of different influenza antivirals.
Experimental Workflow for Inhibitor Validation
This workflow outlines the logical progression of experiments for validating a novel influenza A virus inhibitor.
Caption: Experimental workflow for antiviral compound validation.
References
- 1. Treatment of Oseltamivir-Resistant Influenza A (H1N1) Virus Infections in Mice With Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pleiotropic Effects of Influenza H1, H3, and B Baloxavir-Resistant Substitutions on Replication, Sensitivity to Baloxavir, and Interferon Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Safety Operating Guide
Standard Operating Procedure: Disposal of Influenza A Virus-IN-1 Contaminated Waste
This document provides essential safety and logistical procedures for the proper handling and disposal of waste materials contaminated with Influenza A virus and the research compound designated as IN-1. The primary hazard associated with this waste stream is the infectious nature of the Influenza A virus. The specific hazards of the compound "IN-1" are not publicly documented and are presumed to be an internal laboratory designation for a research chemical, likely an inhibitor. Therefore, it is imperative to consult the Safety Data Sheet (SDS) for "IN-1" to understand its specific chemical hazards, reactivity, and required disposal methods.
This guide is intended for researchers, scientists, and drug development professionals working in a laboratory environment. All procedures must be conducted in accordance with institutional and local environmental health and safety (EHS) guidelines.
Immediate Safety and Handling
All manipulations of infectious Influenza A virus and materials potentially contaminated with it should be performed within a certified Class II Biosafety Cabinet (BSC) in a Biosafety Level 2 (BSL-2) laboratory.[1][2] For highly pathogenic strains, BSL-3 practices may be required.[2]
Recommended Personal Protective Equipment (PPE) includes: [1][3]
-
Disposable, closed-front gown
-
Double gloves (nitrile)
-
Fit-tested N95 respirator or higher
-
Eye protection (safety goggles or face shield)
Decontamination and Inactivation
All materials and waste must be decontaminated or sterilized prior to disposal.[1] This process renders the Influenza A virus non-infectious. Decontamination can be achieved through chemical disinfection or physical inactivation (autoclaving).
2.1. Chemical Decontamination
Chemical disinfectants are suitable for liquid waste and surface decontamination. Influenza A viruses are susceptible to a variety of common laboratory disinfectants.[4][5][6]
Important Considerations:
-
Consult the "IN-1" SDS: Before using chemical disinfectants, verify their compatibility with the IN-1 compound. For example, bleach (sodium hypochlorite) can react with certain organic compounds and ammonia-based products.[4][6]
-
Organic Load: Surfaces must be cleaned of visible soil and organic matter with soap and water before disinfection, as organic material can reduce the efficacy of disinfectants.[4][6][7]
-
Contact Time: The disinfectant must remain wet on the surface for the entire recommended contact time to be effective.[8]
Table 1: Chemical and Physical Inactivation Methods for Influenza A Virus
| Inactivation Method | Agent/Parameter | Concentration / Setting | Contact Time | Efficacy/Notes |
| Chemical | Sodium Hypochlorite (Household Bleach) | 0.5% - 1% solution (e.g., 1/4 cup of 5.25% bleach per gallon of water) | 2 - 5 minutes | Effective for surfaces and liquid waste. Must be made fresh daily.[4][9] |
| Ethanol | 70% | 1 - 5 minutes | Effective for surfaces. Completely inactivates H1N1 within 1 minute.[3][5][9] | |
| Virkon-S | 0.5% - 1% | 5 minutes | Effective against H7N9 virus.[9] | |
| Formalin | 0.02% | 18 hours | Shown to effectively inactivate H1N1 and H3N2 viruses.[10] | |
| Triton X-100 | 1.0% | 1 hour | Effective at inactivating H1N1 and H3N2 viruses.[10] | |
| Physical (Heat) | Autoclave (Steam Sterilization) | 121°C (250°F) at 15 psi | Minimum 30-60 minutes | Preferred method for all waste. Time depends on load size and density.[1][11][12] |
| Heat Inactivation (Liquid) | 56°C (133°F) | 30 minutes | Effective for complete inactivation of H7N9 virus.[9] | |
| Heat Inactivation (Liquid) | 65°C (149°F) | 10 minutes | Effective for complete inactivation of H7N9 virus.[9] | |
| Heat Inactivation (Liquid) | 70°C (158°F) | 1 minute | Effective for complete inactivation of H7N9 and H1N1 viruses.[5][9] |
2.2. Physical Decontamination (Autoclaving)
Autoclaving is the most reliable method for sterilizing biohazardous waste and is the preferred method for all contaminated solid and liquid waste.[1][11]
Experimental Protocol: Autoclaving Solid Biohazardous Waste
-
Collection: Place all contaminated solid waste (e.g., gloves, gowns, pipette tips, culture plates) into a designated autoclavable biohazard bag. Do not overfill the bag.
-
Preparation: Add a small amount of water (approx. 100-200 mL) to the bag to facilitate steam generation.
-
Venting: Loosely close the bag, ensuring steam can penetrate. Do not seal it tightly.[11][13]
-
Secondary Containment: Place the bag inside a rigid, leak-proof, autoclavable secondary container (e.g., a polypropylene tub).[14] This prevents spills within the autoclave.
-
Indicator: Affix autoclave indicator tape to the outside of the bag. For validation, a biological indicator (e.g., Geobacillus stearothermophilus spores) should be placed in the center of the load periodically as part of the autoclave quality assurance program.[12][15]
-
Cycle: Run the autoclave on a standard gravity displacement cycle at 121°C and 15 psi for a minimum of 60 minutes.[12][13] Note that cycle times may need to be increased for larger or denser loads.
-
Cool Down: Allow the autoclave pressure to return to zero and wait for the load to cool for at least 15-20 minutes before opening the door to avoid steam burns and shattering of hot glass.[13][14]
-
Disposal: Once the indicator tape confirms a successful cycle and the waste has cooled, the autoclaved bag can be placed into the regulated medical waste stream or as per institutional guidelines.[12][15]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste contaminated with Influenza A virus and the IN-1 compound.
Specific Waste Stream Procedures
-
Liquid Waste: Decontaminate liquid waste chemically by adding a suitable disinfectant like bleach to a final concentration of 10% (0.5% sodium hypochlorite) and allowing a contact time of at least 30 minutes before disposal down a sanitary sewer, if permitted by local regulations.[4][16] Alternatively, and preferably, collect liquid waste in a vented, autoclavable bottle for steam sterilization.[11]
-
Solid Waste: Place non-sharp, contaminated solid waste into an autoclavable biohazard bag for steam sterilization as described in the protocol above.[11][14]
-
Sharps Waste: All sharps (needles, serological pipettes, broken glass) must be placed directly into a puncture-proof, leak-proof sharps container.[2] Do not autoclave sharps containers unless they are specifically designed for it. Once full, sharps containers should be closed and disposed of through the institutional biomedical waste program.
-
Disposal of "IN-1" Chemical: For disposal of unused or expired IN-1 compound, consult the Safety Data Sheet (SDS). Chemical waste must be handled separately from biohazardous waste and disposed of through the institution's hazardous chemical waste program. Do not mix chemical waste with biohazardous waste unless it is part of the experimental contamination.
References
- 1. CDC H1N1 Flu | Interim Biosafety Guidance for All Individuals handling Clinical Specimens or Isolates containing 2009-H1N1 Influenza A Virus (Novel H1N1), including Vaccine Strains [archive.cdc.gov]
- 2. Influenza A Virus Biological Agent Reference Sheet (BARS) | Environment, Health and Safety [ehs.cornell.edu]
- 3. H1N1 Influenza Virus Biosafety Guidelines for Laboratory Workers - FluTrackers News and Information [flutrackers.com]
- 4. publichealth.lacounty.gov [publichealth.lacounty.gov]
- 5. researchgate.net [researchgate.net]
- 6. storycountyiowa.gov [storycountyiowa.gov]
- 7. How To Clean and Disinfect Schools To Help Slow the Spread of Flu | CDC [archive.cdc.gov]
- 8. cloroxpro.com [cloroxpro.com]
- 9. Inactivation of the novel avian influenza A (H7N9) virus under physical conditions or chemical agents treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Autoclaving Guidelines | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 12. Appendix C: Autoclave Quality Assurance Program | Office of Research [bu.edu]
- 13. Autoclaves & Autoclave Waste Disposal – Environmental Safety and Health – UMBC [safety.umbc.edu]
- 14. Autoclaving of Infectious Waste | PennEHRS [ehrs.upenn.edu]
- 15. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 16. health.govt.nz [health.govt.nz]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Influenza A Virus
Essential safety protocols and operational plans are critical for protecting laboratory personnel working with Influenza A virus. The selection of appropriate Personal Protective Equipment (PPE) is contingent on a site-specific and activity-specific biosafety risk assessment, which considers the specific strain of the virus and the nature of the experimental procedures.[1] Diagnostic laboratory work on clinical samples from patients with suspected Influenza A virus infection is typically conducted in a Biosafety Level 2 (BSL-2) laboratory.[2] However, viral isolation and procedures with a high likelihood of generating aerosols or droplets warrant enhanced precautions, often referred to as BSL-2 with BSL-3 practices.[1][2] For highly pathogenic avian influenza (HPAI) strains, such as H5N1, work should be conducted at a minimum of BSL-3 with specific enhancements.[3][4][5]
Operational Plan for Handling Influenza A Virus
A meticulous operational plan is fundamental to minimizing the risk of laboratory-acquired infections. This plan encompasses procedures for entering and exiting the laboratory, handling infectious materials, and decontaminating the workspace.
1. Laboratory Entry and Preparation (Donning PPE):
A strict sequence for putting on PPE is necessary to ensure complete protection.
-
Step 1: Gown/Coveralls: Don a solid-front, fluid-resistant gown or coveralls.[1][2][6] Ensure it is buttoned or tied securely.
-
Step 2: Respirator: If required by the risk assessment, put on a fit-tested NIOSH-approved N95 respirator or a higher level of respiratory protection.[2][6][7] Perform a seal check.
-
Step 3: Eye Protection: Put on safety goggles or a face shield.[1][2][6]
-
Step 4: Gloves: Don gloves, ensuring they overlap the cuffs of the gown. For high-risk procedures, double gloving is recommended.[1][2]
2. Handling of Infectious Materials:
-
All manipulations of clinical specimens or live virus cultures should be performed within a certified Class II Biosafety Cabinet (BSC).[2]
-
Centrifugation of samples should be performed using sealed centrifuge rotors or safety cups.
-
Avoid any procedures that could generate aerosols outside of the BSC.
3. Decontamination of Surfaces and Equipment:
-
All work surfaces and equipment must be decontaminated upon completion of work and after any spill of potentially infectious material.[1]
-
Use appropriate disinfectants effective against Influenza A viruses. The EPA provides a list of registered antimicrobial products.[1]
-
Commonly used and effective disinfectants include 70% ethanol, 5% Lysol, and a 10% bleach solution.[2] Reusable PPE must be thoroughly cleaned and decontaminated after each use according to the manufacturer's instructions.[1][6]
4. Laboratory Exit (Doffing PPE):
The removal of PPE must be done carefully to prevent self-contamination.
-
Step 1: Gown and Gloves: Remove the gown and the outer pair of gloves (if double-gloved) together, turning the gown inside out as it is rolled down.
-
Step 2: Eye Protection: Remove goggles or face shield from the back.
-
Step 3: Respirator: Remove the respirator from the back without touching the front.
-
Step 4: Inner Gloves: Remove the final pair of gloves.
-
Step 5: Hand Hygiene: Immediately wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.[1]
Disposal Plan for Contaminated Materials
Proper disposal of all contaminated waste is crucial to prevent the release of the virus into the environment.
-
Waste Segregation: All potentially infectious materials, including used PPE, plasticware, and other consumables, should be placed in designated biohazard bags or containers.
-
Decontamination: All waste must be decontaminated before disposal from the laboratory, typically by autoclaving.[1]
-
Compliance: Follow all local, state, and federal regulations for the disposal of regulated or biohazardous medical waste.[8] For large-scale disposal, such as during avian influenza responses, specific guidelines for landfilling may apply.[9]
Data Presentation: Recommended PPE by Activity Risk Level
The following table summarizes the recommended personal protective equipment based on the risk level of the laboratory activity. A site-specific risk assessment is always necessary to determine if additional precautions are warranted.[1]
| Risk Level | Example Activities | Recommended Personal Protective Equipment |
| Medium Exposure | Routine diagnostic specimen processing (non-propagative) in a BSL-2 facility. | Button-down lab coat or solid-front gown, safety glasses or goggles, single pair of gloves.[1] |
| High Exposure | Viral isolation, procedures with high aerosol/droplet generation potential (e.g., vortexing, sonicating), work with HPAI strains. | Closed-front gown or coveralls, fit-tested N95 respirator or higher, safety goggles or face shield, double gloves, shoe covers.[2][6] |
Mandatory Visualizations
The following diagrams illustrate key workflows and decision-making processes for safely handling Influenza A virus in a laboratory setting.
Caption: Experimental workflow for handling Influenza A virus.
Caption: Logic diagram for selecting appropriate PPE.
References
- 1. Guidelines for Laboratory Biosafety: Handling and Processing Specimens Associated with Novel Influenza A Viruses, Including Potential A(H5N1) Virus | Bird Flu | CDC [cdc.gov]
- 2. H1N1 Influenza Virus Biosafety Guidelines for Laboratory Workers - FluTrackers News and Information [flutrackers.com]
- 3. Biosafety Recommendations for Work with Influenza Viruses Containing a Hemagglutinin from the A/goose/Guangdong/1/96 Lineage [cdc.gov]
- 4. Biosafety Recommendations for Work with Influenza Viruses Containing a Hemagglutinin from the A/goose/Guangdong/1/96 Lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Personal Protective Equipment for Avian Influenza A Viruses in the Workplace | Bird Flu | CDC [cdc.gov]
- 7. halyardhealth.com [halyardhealth.com]
- 8. Infection Prevention and Control Strategies for Seasonal Influenza in Healthcare Settings | Influenza (Flu) | CDC [cdc.gov]
- 9. apps.dnr.wi.gov [apps.dnr.wi.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
